Product packaging for Methyl D-cysteinate hydrochloride(Cat. No.:CAS No. 70361-61-4)

Methyl D-cysteinate hydrochloride

Numéro de catalogue: B157288
Numéro CAS: 70361-61-4
Poids moléculaire: 171.65 g/mol
Clé InChI: WHOHXJZQBJXAKL-AENDTGMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl D-cysteinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.
The exact mass of the compound D-Cysteine Methyl Ester Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2S B157288 Methyl D-cysteinate hydrochloride CAS No. 70361-61-4

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70361-61-4
Record name D-Cysteine Methyl Ester Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Methyl D-cysteinate hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Methyl D-cysteinate hydrochloride (CAS No: 70361-61-4), a derivative of the non-proteinogenic amino acid D-cysteine. This guide consolidates key data into structured tables, outlines detailed experimental protocols for property determination and synthesis, and includes visualizations to illustrate core concepts and workflows.

Core Properties

This compound is the methyl ester form of D-cysteine, provided as a hydrochloride salt to improve stability and handling. It serves as a valuable chiral building block in synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.

The key physical characteristics of this compound are summarized below. These properties are crucial for handling, formulation, and experimental design.

PropertyValueReferences
Appearance White to off-white crystalline powder or solid.
Molecular Formula C₄H₁₀ClNO₂S
Molecular Weight 171.64 g/mol
Melting Point 135 - 141°C
Solubility Soluble in water and methanol. Slightly soluble in DMSO.
Specific Rotation +1.5° to +3.5° (c=20 in Methanol)

Chemical and spectroscopic data are fundamental for the identification, characterization, and quality control of the compound.

PropertyDataReferences
Chemical Structure HS-CH₂-CH(NH₃⁺Cl⁻)-COOCH₃
IUPAC Name methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride
InChI Key WHOHXJZQBJXAKL-AENDTGMFSA-N
Stability & Storage Hygroscopic. Stable under recommended storage conditions. Store in a cool, dark place (<15°C), sealed in dry conditions under an inert atmosphere. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.
Incompatibilities Incompatible with strong oxidizing agents.
¹H NMR (D₂O) δ ~3.1-3.2 (m, 2H, -CH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~4.4 (m, 1H, -CH-)
¹³C NMR Predicted values based on L-cysteine methyl ester and D-cysteine: ~25 ppm (-CH₂-), ~53 ppm (-OCH₃), ~55 ppm (-CH-), ~170 ppm (C=O)[1][2][3][4]
FTIR (KBr Pellet) Key peaks expected around 3400 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch, often weak), 1740 cm⁻¹ (C=O ester stretch).
Mass Spectrometry Exact Mass: 171.0121 g/mol (for the free base cation)

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

A common and efficient method for preparing amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid using methanol in the presence of a catalyst. Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are frequently used reagents that generate anhydrous HCl in situ, which catalyzes the reaction.[5][6][7]

Objective: To synthesize this compound from D-cysteine hydrochloride monohydrate.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (if heating)

  • Rotary evaporator

  • Diethyl ether (for precipitation/washing)

Procedure (using SOCl₂):

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Reagent Preparation: In the flask, suspend anhydrous methanol. Slowly add thionyl chloride dropwise to the cooled methanol while stirring. This exothermic reaction generates HCl gas and methyl sulfite. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction: Once the addition of SOCl₂ is complete, slowly add D-cysteine hydrochloride monohydrate to the acidic methanol solution in portions.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] For some amino acids, gentle heating to reflux may be required to drive the reaction to completion.

  • Workup: After the reaction is complete, remove the solvent (methanol) and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is often purified by recrystallization. Triturating or washing the crude product with a non-polar solvent like diethyl ether can induce crystallization and remove impurities.

  • Isolation: Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

A. Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of about 3 mm.[8]

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting range, followed by a slow heating rate (1-2°C per minute) for an accurate measurement.[9][10]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] A sharp melting range (0.5-1.0°C) is indicative of high purity.[9]

B. Optical Rotation Measurement (Polarimetry):

  • Solution Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).[12]

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.[13]

  • Sample Measurement: Replace the solvent with the sample solution and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589 nm).[14]

  • Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) .[14][15]

C. Infrared (IR) Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.[16][17]

  • Pellet Formation: Place the powder mixture into a die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[18][19]

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of air should be run first.

D. Mass Spectrometry (MS) Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).

  • Method: For amino acid derivatives, LC-MS is a common technique. The sample is injected into a liquid chromatograph for separation and then introduced into the mass spectrometer.[20][21]

  • Ionization: ESI is a soft ionization technique suitable for polar molecules like amino acid esters, typically generating the protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[22]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.

Synthesis_Workflow reagent reagent process process product product start start D_Cys D-Cysteine HCl Mixing Mix & Cool (Ice Bath) D_Cys->Mixing MeOH Anhydrous Methanol MeOH->Mixing Catalyst SOCl₂ or TMSCl Catalyst->Mixing Reaction Stir at RT (Monitor by TLC) Mixing->Reaction Esterification Evaporation Evaporate Solvent Reaction->Evaporation Purification Recrystallize or Wash (Ether) Evaporation->Purification FinalProduct Methyl D-cysteinate HCl Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Properties_Analysis cluster_phys Physical Properties cluster_chem Chemical Properties center_node center_node property_node property_node method_node method_node Compound Methyl D-cysteinate HCl MeltingPoint Melting Point Compound->MeltingPoint OpticalRotation Optical Rotation Compound->OpticalRotation Solubility Solubility Compound->Solubility Structure Structure & Identity Compound->Structure Purity Purity Compound->Purity MP_App Capillary Method MeltingPoint->MP_App determined by Polarimetry Polarimetry OpticalRotation->Polarimetry measured by Sol_Test Solvent Testing Solubility->Sol_Test assessed by Spectroscopy NMR, IR, MS Structure->Spectroscopy confirmed by Purity->MP_App assessed by TLC TLC / Titration Purity->TLC assessed by

Caption: Logical relationship between properties and analytical methodologies.

Chiral_Building_Block precursor precursor derivative derivative application application node_cys D-Cysteine Free Thiol (-SH) Free Carboxylic Acid (-COOH) node_ester Methyl D-cysteinate HCl Free Thiol (-SH) Protected Carboxylic Acid (-COOCH₃) node_cys->node_ester Esterification node_peptide Peptide Synthesis Thiol-Maleimide Conjugation Drug Discovery node_ester->node_peptide Used as building block for

References

An In-depth Technical Guide to the Laboratory Synthesis of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed protocols for the synthesis of methyl D-cysteinate hydrochloride, a crucial intermediate in the development of pharmaceuticals and various biochemical applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of established laboratory-scale synthesis methods.

Introduction

This compound is the methyl ester of the non-proteinogenic amino acid D-cysteine. Its availability as a chiral building block is essential in synthetic organic chemistry, particularly for the preparation of peptides and other complex molecules with specific stereochemistry. This guide focuses on two prevalent and effective methods for its synthesis via Fischer esterification: the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) in methanol. Both methods are known for their efficiency and high yields.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. These protocols are based on well-established procedures for the esterification of amino acids.

Method 1: Thionyl Chloride in Methanol

This classic and widely used method involves the reaction of D-cysteine hydrochloride monohydrate with thionyl chloride in methanol. Thionyl chloride reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.

Experimental Protocol:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with anhydrous methanol (e.g., 35 mL). The flask is cooled in an ice bath (0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Thionyl chloride (e.g., 3 mL) is added dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gases. This step should be performed in a well-ventilated fume hood.

  • Stirring: The resulting solution is stirred at room temperature for approximately one hour to ensure the complete formation of the acidic esterification agent.

  • Addition of D-cysteine: D-cysteine hydrochloride monohydrate (e.g., 1 g) is added portion-wise to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours, then heated to reflux for 1 hour to drive the reaction to completion.

  • Work-up: Upon completion, the reaction mixture is cooled, and the volatile components (excess methanol and dissolved gases) are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid residue is recrystallized from a methanol-dichloromethane solvent system to yield pure, white crystals of this compound. The yield for the L-enantiomer using this method has been reported to be approximately 85.9%[1].

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride procedure, often providing good to excellent yields at room temperature.[2] TMSCl reacts with methanol to generate the necessary HCl in situ for catalysis.

General Experimental Protocol:

  • Reaction Setup: A dry, round-bottom flask is charged with the amino acid (D-cysteine hydrochloride monohydrate, 0.1 mol).

  • Reagent Addition: Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the amino acid with magnetic stirring.

  • Solvent Addition: Anhydrous methanol (100 mL) is then added to the flask.

  • Reaction: The resulting solution or suspension is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times for amino acids are around 12 hours, though substrates with poor solubility may require up to 24 hours.[2]

  • Work-up and Purification: After the reaction is complete, the mixture is concentrated on a rotary evaporator to afford the product, this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data associated with the common methods for amino acid methyl ester hydrochloride synthesis. While data specific to D-cysteine is not available in all cases, the yields for closely related amino acids provide a reasonable expectation.

MethodReagentsSubstrate (Example)Reaction TimeTemperatureYield (%)Reference
Thionyl ChlorideSOCl₂, MethanolL-cysteine·HCl·H₂O4 hoursRoom Temp. to Reflux85.9[1]
TrimethylchlorosilaneTMSCl, MethanolGeneral Amino Acids12-24 hoursRoom Temp.90-98[2]
HCl (gas) in MethanolHCl(g), MethanolGeneral Amino Acids-RefluxVariable[2]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

G cluster_reagents Reagent Preparation cluster_reaction Esterification Reaction SOCl2 SOCl₂ (Thionyl Chloride) HCl_SO2 CH₃SOCl + HCl SOCl2->HCl_SO2 + CH₃OH MeOH CH₃OH (Methanol) DCys D-Cysteine Hydrochloride MeDCys This compound DCys->MeDCys + CH₃OH / HCl (cat.)

Caption: Reaction pathway for the thionyl chloride-mediated synthesis.

G cluster_reagents Reagent Preparation cluster_reaction Esterification Reaction TMSCl TMSCl (Trimethylchlorosilane) HCl_TMSOCH3 TMS-OCH₃ + HCl TMSCl->HCl_TMSOCH3 + CH₃OH MeOH CH₃OH (Methanol) DCys D-Cysteine Hydrochloride MeDCys This compound DCys->MeDCys + CH₃OH / HCl (cat.)

Caption: Reaction pathway for the TMSCl-mediated synthesis.

G start Start setup Cool Methanol in Ice Bath start->setup add_socl2 Add Thionyl Chloride Dropwise setup->add_socl2 add_dcys Add D-Cysteine·HCl·H₂O add_socl2->add_dcys react Stir at RT (3h), then Reflux (1h) add_dcys->react evaporate Remove Volatiles (Rotovap) react->evaporate recrystallize Recrystallize from MeOH/DCM evaporate->recrystallize product Methyl D-cysteinate HCl recrystallize->product

Caption: Experimental workflow for the thionyl chloride method.

References

A Technical Guide to Methyl D-cysteinate Hydrochloride: Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Methyl D-cysteinate hydrochloride. This crucial amino acid derivative serves as a vital building block in peptide synthesis and various applications within drug discovery and development. This document offers a consolidated resource on suppliers, purity standards, and analytical methodologies, alongside relevant biological context.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities vary between suppliers, allowing researchers to select a product that aligns with their specific experimental needs and scale. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Supplier Comparison for this compound

SupplierCatalog NumberPurity SpecificationAvailable Quantities
TCI AmericaC2174>98.0% (Titration)5 g, 25 g
MedchemExpressHY-W01886599.85%10 g, 50 g
Sigma-AldrichNot explicitly found for D-isomer--
LGC StandardsTRC-M294657>95%Custom
Fisher ScientificC21745G≥98.0% (T)5 g, 25 g
Apollo ScientificOR26796 (DL-form)Not specified5 g, 25 g, 100 g, 500 g

Note: The availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Purity and Specifications

The purity of commercially available this compound is typically high, often exceeding 98%. Suppliers usually provide a Certificate of Analysis (CoA) with detailed information on the product's specifications.

Table 2: Typical Certificate of Analysis Specifications

ParameterTypical Specification
Appearance White to off-white crystalline powder[1]
Purity (by Titration) ≥98.0%[2]
Purity (by HPLC) ≥99.0%
Specific Optical Rotation ([α]D20) +1.5° to +3.5° (c=20, MeOH)[2]
Solubility Soluble in water
Melting Point Approximately 135-140 °C (decomposes)
Storage Room temperature, under inert gas, protected from moisture

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is known for its mild reaction conditions and good to excellent yields.[3]

General Procedure: [3]

  • To a round bottom flask, add D-cysteine hydrochloride monohydrate (1 equivalent).

  • Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring with a magnetic stirrer.

  • Add methanol (sufficient to dissolve or suspend the amino acid).

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product D-Cysteine_HCl D-Cysteine HCl Reaction_Vessel Stirring at Room Temperature D-Cysteine_HCl->Reaction_Vessel TMSCl Trimethylchlorosilane (TMSCl) TMSCl->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Concentration Rotary Evaporation Reaction_Vessel->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Methyl D-cysteinate HCl Recrystallization->Final_Product

Synthesis Workflow for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC. Due to the lack of a strong chromophore, pre-column derivatization is often employed to enhance UV detection.[4][5]

Derivatization Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or Dansyl Chloride.[4][5]

General HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Sample Preparation:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer).

  • Prepare the sample solution to be analyzed at a similar concentration.

  • To both standard and sample solutions, add the derivatizing agent (e.g., FMOC-Cl in acetonitrile) and a suitable buffer (e.g., borate buffer, pH 8.5).

  • Allow the reaction to proceed for a specified time at room temperature.

  • Quench the reaction if necessary (e.g., by adding an amine-containing reagent).

  • Inject the derivatized solutions into the HPLC system.

Analytical_Workflow Sample_Prep Sample Preparation Derivatization Pre-column Derivatization (e.g., with FMOC-Cl) Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Purity Calculation Detection->Data_Analysis

Analytical Workflow for Purity Determination.

Role in Signaling Pathways

While this compound is primarily used as a synthetic building block, its parent molecule, D-cysteine, has been identified as a signaling molecule, particularly in the mammalian nervous system.[6] One of the key signaling roles of D-cysteine is its involvement in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.

D-cysteine can be converted to 3-mercaptopyruvate (3-MP) by D-amino acid oxidase (DAO). Subsequently, 3-mercaptopyruvate sulfurtransferase (3-MST) can catalyze the production of H₂S from 3-MP. H₂S, in turn, can modulate various physiological processes through S-sulfhydration of target proteins, influencing functions such as neuromodulation, vasorelaxation, and cytoprotection.

Signaling_Pathway D_Cysteine D-Cysteine 3MP 3-Mercaptopyruvate (3-MP) D_Cysteine->3MP DAO D-Amino Acid Oxidase (DAO) DAO->3MP H2S Hydrogen Sulfide (H₂S) 3MP->H2S 3MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) 3MST->H2S S_Sulfhydration S-Sulfhydration H2S->S_Sulfhydration Target_Proteins Target Proteins Target_Proteins->S_Sulfhydration Physiological_Effects Physiological Effects (Neuromodulation, Vasorelaxation, etc.) S_Sulfhydration->Physiological_Effects

Simplified Signaling Pathway of D-Cysteine and H₂S Production.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of peptides and peptidomimetics.[7] The incorporation of D-amino acids, such as D-cysteine, into peptide chains can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties. Its applications span various stages of drug development, from lead discovery to the synthesis of active pharmaceutical ingredients (APIs). The thiol group of the cysteine moiety also offers a site for conjugation to other molecules, such as carrier proteins or fluorescent labels.[8]

References

CAS number and molecular structure of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl D-cysteinate hydrochloride

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a derivative of the amino acid D-cysteine. It covers its chemical identity, structural details, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its application in biomedical research, particularly in the context of reversing opioid-induced respiratory depression.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the methyl ester of D-cysteine. It is a chiral compound used as a building block in peptide synthesis and other chemical research.

  • CAS Number : 70361-61-4[1][2][3][4]

  • Molecular Formula : C₄H₁₀ClNO₂S[1][4]

  • Synonyms : (S)-Cysteine methyl ester hydrochloride, Methyl 2-Amino-3-Mercaptopropanoate Hydrochloride, H-D-Cys-OMe·HCl[1][2]

Molecular Structure:

Physicochemical and Analytical Data

The key properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

Property Value References
Molecular Weight 171.65 g/mol [1][4][5]
Appearance White to off-white crystalline solid [1][4][6][7]
Melting Point 135-142 °C (decomposes) [6][7]
Specific Rotation [α]²⁰/D = +1.5° to +3.5° (c=20, MeOH) [7]
Solubility Soluble in Methanol, DMSO (requires sonication); Slightly soluble in water [1][6][7]

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |[1][4] |

Table 2: Analytical Parameters for Characterization

Parameter Method/Value References
Purity Assay >98.0% (Iodometric Titration or NMR) [4][7]
¹H NMR See Protocol 2 for expected shifts. [8]

| HPLC-UV | C18 column, UV detection (often requires derivatization) |[5][9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a key research application of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from D-cysteine hydrochloride monohydrate using thionyl chloride in methanol. This is a standard Fischer esterification method for producing amino acid methyl esters.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (or tert-butyl methyl ether)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).

  • Acid Catalyst Generation: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension over 15-30 minutes. This reaction is exothermic and generates HCl gas, which catalyzes the esterification. The reaction should be performed in a well-ventilated fume hood.[11][12]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) for 1-3 hours. The suspension should dissolve to form a clear solution.[12][13]

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent (excess methanol) and any unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.[12]

  • Precipitation and Isolation: To the resulting residue (a viscous oil or solid), add anhydrous diethyl ether. This will cause the hydrochloride salt of the methyl ester to precipitate as a white solid.[11]

  • Purification: Stir the suspension, then collect the crystalline product by vacuum filtration. Wash the crystals on the filter with two portions of cold anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified this compound under vacuum to yield a white crystalline powder.

Visualization of Synthesis Workflow:

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification A Suspend D-Cysteine HCl in Anhydrous MeOH B Cool to 0°C (Ice Bath) A->B C Add SOCl₂ dropwise (Catalyst Generation) B->C D Heat to Reflux (1-3 hours) C->D E Cool to RT & Evaporate Solvent (Rotovap) D->E F Precipitate with Anhydrous Ether E->F G Filter & Wash Crystals F->G H Dry Under Vacuum G->H I I H->I Final Product: Methyl D-cysteinate HCl

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized product.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.[14][15]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak.

  • Expected ¹H NMR Shifts: Based on the analogous L-isomer, the following approximate shifts are expected (in DMSO-d₆):

    • ~8.8 ppm (broad s, 3H): -NH₃⁺ protons.

    • ~4.4 ppm (m, 1H): α-CH proton.

    • ~3.8 ppm (s, 3H): -OCH₃ methyl protons.[8]

    • ~3.1 ppm (m, 2H): β-CH₂ protons.

    • ~2.0 ppm (t, 1H): -SH thiol proton.

Protocol 3: Quantification by HPLC-UV Analysis

This protocol provides a general framework for quantifying this compound. As cysteine lacks a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.

Materials:

  • This compound standard and sample

  • HPLC-grade solvents (Acetonitrile, Water)

  • Buffer salts (e.g., ammonium acetate)

  • Derivatizing agent (e.g., FMOC-Cl, Dansyl Chloride)

  • HPLC system with UV detector, C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or buffer). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards to a concentration within the calibration range.

  • Derivatization (Example with FMOC-Cl): [5]

    • To an aliquot of standard or sample, add a borate buffer to adjust the pH to ~9.0.

    • Add a solution of FMOC-Cl in acetonitrile.

    • Vortex and allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature.

    • Quench the reaction by adding an amino-containing reagent like glycine or by acidification.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the derivative (e.g., 265 nm for FMOC derivatives).[5]

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample by interpolation from the curve.

Application in Reversing Opioid-Induced Respiratory Depression (OIRD)

Opioids are potent analgesics, but their use is limited by the life-threatening side effect of respiratory depression. Research has shown that cysteine esters, including this compound, can counteract this effect.[6]

Mechanism of Action

Opioids, such as morphine, bind to μ-opioid receptors (MOR) located on neurons within the brainstem's respiratory control center, the preBötzinger Complex (preBötC).[2][16] This binding leads to two primary inhibitory effects:

  • Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reducing firing rate.[3]

  • Presynaptic Inhibition: Suppression of voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters like glutamate.[1][3]

The combined result is a decrease in the frequency and regularity of the respiratory rhythm. Cysteine esters appear to act as respiratory stimulants through a non-opioidergic pathway, restoring respiratory function without compromising the analgesic effects of the opioid.[4][17]

Logical Diagram of OIRD and Reversal:

G cluster_opioid Opioid Action cluster_stimulant Stimulant Action Opioid Opioid (e.g., Morphine) MOR μ-Opioid Receptor (MOR) on preBötC Neuron Opioid->MOR Hyperpol Postsynaptic Hyperpolarization (Neuron less excitable) MOR->Hyperpol activates GluRed Presynaptic Inhibition (Reduced Glutamate Release) MOR->GluRed activates Network preBötC Network Activity (Rhythm Generation) Hyperpol->Network inhibit GluRed->Network inhibit CysEster Methyl D-cysteinate HCl (Respiratory Stimulant) NonOpPath Non-Opioidergic Stimulatory Pathway CysEster->NonOpPath NonOpPath->Network stimulates OIRD Respiratory Depression (Decreased Breathing Rate) Network->OIRD leads to

Caption: Mechanism of opioid-induced respiratory depression and its reversal.

Protocol 4: In Vivo Model of OIRD Reversal in Rats

This protocol outlines the key steps for assessing the efficacy of this compound in reversing morphine-induced respiratory depression in a rat model.

Materials:

  • Sprague Dawley rats (with surgically implanted venous catheters)

  • Morphine sulfate solution (for IV administration)

  • This compound solution (sterile, pH-adjusted for IV administration)

  • Whole-body plethysmography system for monitoring ventilation

  • Arterial blood gas analyzer

Procedure:

  • Acclimation: Acclimate rats to the plethysmography chambers for several days prior to the experiment to minimize stress.

  • Baseline Measurement: On the day of the experiment, place the rat in the chamber and record baseline respiratory parameters (frequency, tidal volume, minute ventilation) for at least 30 minutes.

  • Induction of OIRD: Administer a bolus intravenous (IV) injection of morphine (e.g., 10 mg/kg) to induce respiratory depression.[4][6]

  • Monitoring: Continuously monitor respiratory parameters. OIRD is typically established within 15 minutes, characterized by a significant decrease in breathing frequency and minute ventilation. An optional arterial blood sample can be taken to confirm changes in blood gases (increased pCO₂, decreased pO₂).

  • Intervention: After confirming respiratory depression (e.g., at 15 minutes post-morphine), administer an IV bolus of this compound (e.g., 500 µmol/kg).[4] A control group would receive a vehicle (saline) injection.

  • Post-Intervention Monitoring: Continue to record respiratory parameters and blood gases for at least 60 minutes post-intervention to assess the reversal of depressive effects.[6]

  • Data Analysis: Compare the changes in respiratory frequency, minute ventilation, and arterial pCO₂/pO₂ between the vehicle-treated and the this compound-treated groups. A successful reversal is indicated by a return of these parameters toward baseline levels.

References

Solubility Profile of Methyl D-Cysteinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Methyl D-cysteinate hydrochloride in various solvents. Due to a scarcity of comprehensive quantitative data for the D-isomer in publicly available literature, this document summarizes the available qualitative and single-point quantitative data. Furthermore, it presents findings from a detailed study on the closely related L-isomer, Methyl L-cysteinate hydrochloride, which serves as a strong proxy for predicting the solubility behavior of the D-isomer. This guide also includes a detailed experimental protocol for determining solubility via the static gravimetric method and visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (291.29 mM)Requires sonication for dissolution.[1]
WaterSoluble / Slightly SolubleConflicting reports suggest it is soluble, though some sources indicate slight solubility.[2][3]
MethanolSoluble---

Note: The enantiomeric form (D- or L-) is not always specified in commercial literature, but the data is presented as reported for the D-isomer where available.

Solubility of the L-Isomer Analogue

An extensive study on the solubility of Methyl L-cysteinate hydrochloride provides valuable insight into the expected behavior of the D-isomer, as enantiomers typically exhibit identical physical properties, including solubility in achiral solvents. This study determined the solubility in 14 different monosolvents at temperatures ranging from 283.15 to 333.15 K (10°C to 60°C).[4][5] The general finding was that solubility increased with increasing temperature across all tested solvents.[4][5]

The solvents investigated in this study were:[4][5]

  • Methanol

  • Ethanol

  • n-Propanol

  • Isopropanol

  • n-Butanol

  • sec-Butanol

  • Isobutanol

  • n-Pentanol

  • Acetone

  • 2-Butanone

  • Ethyl acetate

  • Acetonitrile

  • 1,4-Dioxane

  • Dichloromethane

The study also investigated the solubility in a binary solvent system of ethanol and dichloromethane.[4][5] The primary factors identified as influencing the solubility of Methyl L-cysteinate hydrochloride were the polarity of the solvent, Hildebrand solubility parameter, and hydrogen-bonding interactions.[5]

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following protocol outlines the static gravimetric method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Syringe with a filter (e.g., 0.45 µm PTFE or nylon)

  • Pre-weighed vials or evaporating dishes

  • Drying oven

Procedure:

  • Preparation: A known mass of the solvent is placed in the isothermal jacketed glass vessel. The temperature of the vessel is maintained at the desired level by the thermostatic bath.

  • Saturation: An excess amount of this compound is added to the solvent while stirring continuously. This ensures that a saturated solution is formed, with undissolved solid remaining.

  • Equilibration: The suspension is stirred for a sufficient period (typically several hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.

  • Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed, airtight container and its mass is recorded. The container is then opened, and the solvent is evaporated in a drying oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation: The solubility is calculated based on the mass of the dissolved solute and the corresponding mass of the solvent in the withdrawn sample.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation & Saturation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_grav Gravimetric Determination prep Add Solvent to Jacketed Vessel add_solute Add Excess Solute prep->add_solute Continuous Stirring equil Stir at Constant Temperature until Equilibrium add_solute->equil settle Settle Suspension equil->settle sample Withdraw Supernatant with Filtered Syringe settle->sample weigh_sample Weigh Saturated Solution Sample sample->weigh_sample evap Evaporate Solvent in Drying Oven weigh_sample->evap weigh_solute Weigh Dried Solute (Constant Mass) evap->weigh_solute calc Calculate Solubility weigh_solute->calc

Caption: Experimental workflow for the static gravimetric method.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its molecular properties and the characteristics of the solvent. The following diagram illustrates this relationship.

solubility_factors cluster_solute Solute Properties (Methyl D-cysteinate HCl) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_result Outcome solute Polar Functional Groups (-NH3+, -COO-) H-bond Donor/Acceptor interaction Stronger Interactions (e.g., Dipole-Dipole, H-Bonding) solute->interaction Influences polarity Polarity polarity->interaction h_bond Hydrogen Bonding Capacity h_bond->interaction solv_param Hildebrand Solubility Parameter solv_param->interaction solubility Higher Solubility interaction->solubility Leads to

Caption: Factors influencing the solubility of the compound.

References

An In-depth Technical Guide to the Core Differences Between L- and D-Cysteinate Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a sulfur-containing amino acid, is a pivotal molecule in various biological and chemical processes. As a chiral molecule, it exists in two non-superimposable mirror-image forms: L-cysteine and D-cysteine. While sharing identical chemical formulas, their spatial arrangements lead to profoundly different biological roles. L-cysteine is a proteinogenic amino acid, fundamental to the structure and function of proteins in virtually all living organisms[1]. In contrast, D-cysteine is found in smaller quantities in nature and is increasingly recognized for its role as a signaling molecule, particularly within the mammalian nervous system[1].

To enhance their stability and solubility for research and pharmaceutical applications, these enantiomers are often used in their hydrochloride salt forms: L-cysteinate hydrochloride and D-cysteinate hydrochloride[2][3]. This technical guide provides an in-depth comparison of these two compounds, focusing on their distinct properties, biological activities, and the experimental methodologies used to differentiate them.

Physicochemical Properties: A Tale of Two Enantiomers

The hydrochloride salts of L- and D-cysteine share many physical and chemical properties due to their identical atomic composition and connectivity. However, their defining difference lies in their stereochemistry, which is most readily observed in their interaction with plane-polarized light.

PropertyL-Cysteinate Hydrochloride (monohydrate)D-Cysteinate Hydrochloride (monohydrate)
Molecular Formula C₃H₁₀ClNO₃SC₃H₁₀ClNO₃S
Molecular Weight 175.63 g/mol [4]175.63 g/mol [4]
Appearance White crystalline powder[5]White to off-white powder or crystals[4]
Melting Point 168-170 °C~185 °C[4]
Solubility in Water ~650 g/LNot specified, but expected to be similar
pH (1% aqueous solution) 1.5 - 2.0[5]Not specified, but expected to be acidic
Specific Optical Rotation +6.1° to +7.8°[5]-3.5° to -7.0°[6]

Biological Significance and Research Applications

The stereospecificity of biological systems dictates the distinct roles and applications of L- and D-cysteinate hydrochloride in research.

L-Cysteinate Hydrochloride: The Building Block
  • Protein Synthesis and Structure: As a proteinogenic amino acid, L-cysteine is integral to the primary structure of proteins. Its thiol (-SH) side chain is highly reactive and can form disulfide bonds with other cysteine residues, which are critical for the tertiary and quaternary structure and stability of many proteins[1].

  • Antioxidant and Precursor to Glutathione: L-cysteine is a key component of the tripeptide glutathione, a major endogenous antioxidant that protects cells from oxidative damage[7].

  • Industrial and Pharmaceutical Applications: It is widely used as a food additive (E920) to improve dough texture, in the production of meat flavors, and as a mucolytic agent in pharmaceuticals to break down mucus[8].

D-Cysteinate Hydrochloride: The Signaling Molecule
  • Neuromodulation: D-cysteine has emerged as a significant signaling molecule in the mammalian brain. It has been shown to regulate the dynamics of neural progenitor cells, in part by inhibiting the Akt signaling pathway[8][9].

  • Hydrogen Sulfide (H₂S) Production: In certain tissues, such as the cerebellum, D-cysteine is a substrate for the enzyme D-amino acid oxidase (DAO). This enzymatic reaction produces hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes[10].

  • Drug Development: The unique biological activities of D-cysteine are being explored for therapeutic interventions in neurodegenerative diseases and other conditions where its signaling pathways are relevant[10][11].

Experimental Protocols for Differentiation

Distinguishing between L- and D-cysteinate hydrochloride is crucial for research and quality control. The following are key experimental methodologies for their differentiation.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Detailed Methodology:

  • Column: A chiral column is essential. An example is the Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A common mobile phase consists of a mixture of water, methanol, and formic acid. A typical ratio is 40:60:0.02 (v/v/v). The composition can be optimized to improve separation[12].

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C.

  • Detection: UV detection at 205 nm is suitable for cysteine.

  • Sample Preparation: Samples are typically dissolved in a mixture of water and methanol (e.g., 50:50) to a concentration of around 200 µg/mL.

  • Injection Volume: A 10 µL injection volume is commonly used.

Expected Outcome: The L- and D-enantiomers will elute at different retention times, allowing for their identification and quantification.

Enzymatic Assay with D-Amino Acid Oxidase (DAO)

Principle: This is a highly specific method for detecting and quantifying D-cysteine. The enzyme DAO exclusively catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide[13][14]. The reaction can be monitored by measuring oxygen consumption.

Detailed Methodology:

  • Reagents and Equipment:

    • Oxygen electrode and measurement system.

    • 100 mM disodium pyrophosphate buffer, pH 8.5[15].

    • D-amino acid oxidase (DAO) from a commercial source.

    • 0.2 mM Flavin Adenine Dinucleotide (FAD) solution[16].

    • D-cysteinate hydrochloride standard solutions for calibration.

    • Test sample containing the unknown cysteine enantiomer.

  • Procedure:

    • Add the pyrophosphate buffer and FAD solution to the reaction chamber and allow it to equilibrate to 25 °C.

    • Add the DAO enzyme to the buffer.

    • Record the baseline oxygen level.

    • Initiate the reaction by injecting the D-cysteinate standard or the test sample into the chamber.

    • Monitor and record the rate of oxygen consumption.

  • Data Analysis: The rate of oxygen consumption is directly proportional to the concentration of D-cysteine in the sample. A calibration curve should be generated using the standard solutions. No reaction will be observed with L-cysteine.

Visualizing the Differences: Pathways and Workflows

Metabolic vs. Signaling Pathways

The distinct biological roles of L- and D-cysteine are reflected in their respective metabolic and signaling pathways.

L_Cysteine_Metabolism Methionine Methionine L_Cysteine L_Cysteine Methionine->L_Cysteine Transsulfuration Pathway Protein Protein L_Cysteine->Protein Protein Synthesis Glutathione Glutathione L_Cysteine->Glutathione Glutathione Synthesis Taurine Taurine L_Cysteine->Taurine Oxidative Pathway

Caption: Simplified overview of the L-cysteine metabolic pathways.

D_Cysteine_Signaling D_Cysteine D_Cysteine DAO D-Amino Acid Oxidase D_Cysteine->DAO Akt_Signaling Akt Signaling Pathway D_Cysteine->Akt_Signaling inhibits H2S H₂S DAO->H2S generates Neuronal_Function Modulation of Neuronal Function H2S->Neuronal_Function Akt_Signaling->Neuronal_Function

Caption: Key signaling pathways involving D-cysteine in the nervous system.

Experimental Workflow for Enantiomeric Identification

A logical workflow is essential when characterizing a sample of cysteinate hydrochloride.

Experimental_Workflow start Unknown Cysteine Hydrochloride Sample polarimetry Optical Rotation Measurement start->polarimetry hplc Chiral HPLC Analysis polarimetry->hplc Confirm with Orthogonal Method result_L Identified as L-Cysteinate HCl polarimetry->result_L Positive Rotation result_D Identified as D-Cysteinate HCl polarimetry->result_D Negative Rotation result_racemic Identified as Racemic Mixture polarimetry->result_racemic No Rotation dao_assay DAO Enzymatic Assay hplc->dao_assay Further Specificity Check

Caption: Logical workflow for the identification of cysteine enantiomers.

References

Potential Research Applications of Methyl D-cysteinate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-cysteinate hydrochloride, a derivative of the non-proteinogenic amino acid D-cysteine, is a versatile building block with significant potential in various research and development domains. Its unique stereochemistry and the presence of a reactive thiol group make it a valuable tool in medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics with modified biological activities and stabilities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key research applications of this compound. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key chemical and biological pathways to facilitate its use in the laboratory.

Introduction

D-amino acids, once considered unnatural and of minor biological importance, are now recognized as significant players in various physiological processes, particularly in the nervous system.[1][2] D-cysteine, for instance, has been identified as an endogenous molecule in the mammalian brain and is implicated in neuronal signaling.[3] The esterification of D-cysteine to form this compound enhances its utility as a synthetic intermediate by protecting the carboxylic acid functionality, thereby allowing for selective reactions at the amino and thiol groups. This modification has proven particularly useful in solid-phase peptide synthesis and in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H10ClNO2S[4][5]
Molecular Weight 171.65 g/mol [4]
CAS Number 70361-61-4[4]
Melting Point 142 °C (decomposes)
Solubility Soluble in water and methanol.[6]
Optical Rotation +1.5 to +3.5° (c=20, MeOH)[7]
Appearance White to almost white powder or crystalline solid.[7]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of D-cysteine using methanol in the presence of an acid catalyst, typically hydrochloric acid generated in situ from thionyl chloride or acetyl chloride.

Fischer Esterification of D-Cysteine

Fischer_Esterification DCysteine D-Cysteine (HS-CH2-CH(NH2)-COOH) MethylDcysteinate Methyl D-cysteinate HCl (HS-CH2-CH(NH3+Cl-)-COOCH3) DCysteine->MethylDcysteinate + Methanol, HCl (Reflux) Methanol Methanol (CH3OH) HCl HCl (catalyst) Water Water (H2O)

Caption: Fischer esterification of D-cysteine to yield this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid. Recrystallization from methanol/diethyl ether can be performed for further purification.

Research Applications

Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-cysteine residues. The methyl ester protects the C-terminus, while the thiol group can be protected with a suitable protecting group (e.g., Trityl) to prevent side reactions. The use of D-amino acids can enhance peptide stability against enzymatic degradation and can modulate the peptide's biological activity.

Experimental Workflow: Solid-Phase Peptide Synthesis (Fmoc Strategy)

SPPS_Workflow Resin 1. Resin Swelling (e.g., Wang resin in DMF) Fmoc_Removal1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal1 Wash1 3. Washing (DMF) Fmoc_Removal1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid in the sequence Wash2->Repeat Final_Fmoc_Removal 6. Final Fmoc Deprotection Repeat->Final_Fmoc_Removal Cleavage 7. Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Final_Fmoc_Removal->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Experimental Protocol: Incorporation of Methyl D-cysteinate

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-cysteine residue using Fmoc-D-Cys(Trt)-OH.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activation mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neurological Research and Opioid Dependence

Recent studies have highlighted the potential of D-cysteine derivatives in mitigating the adverse effects of opioids. Cell-permeant esters of D-cysteine, such as D-cysteine ethyl ester, have been shown to prevent and reverse physical dependence to opioids like morphine and fentanyl in animal models.[8][9] While direct studies on the methyl ester are less common, its similar chemical nature suggests it could have comparable effects. The proposed mechanism involves the modulation of neuronal signaling pathways affected by chronic opioid exposure.

Proposed Signaling Pathway in Opioid Dependence

Chronic opioid use is known to inhibit the excitatory amino acid transporter 3 (EAAT3), leading to reduced cysteine uptake into neurons. This depletion of intracellular cysteine impairs the synthesis of the antioxidant glutathione (GSH), resulting in oxidative stress. Additionally, it can affect the methionine cycle, leading to altered DNA methylation patterns and changes in gene expression that contribute to dependence. Cell-permeant D-cysteine esters can bypass the inhibited EAAT3 transporter, replenish intracellular cysteine levels, and thereby counteract these downstream effects.

Opioid_Dependence_Pathway Opioids Chronic Opioids EAAT3 EAAT3 Transporter Opioids->EAAT3 inhibits Cysteine_Uptake Neuronal Cysteine Uptake EAAT3->Cysteine_Uptake mediates GSH Glutathione (GSH) Synthesis Cysteine_Uptake->GSH precursor for DNA_Methylation Altered DNA Methylation Cysteine_Uptake->DNA_Methylation influences (via Met cycle) Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress prevents Dependence Opioid Dependence Oxidative_Stress->Dependence DNA_Methylation->Dependence DCysEster Methyl D-cysteinate (Cell-permeant) Intracellular_Cys Intracellular D-cysteine DCysEster->Intracellular_Cys delivers Intracellular_Cys->GSH precursor for Intracellular_Cys->DNA_Methylation restores balance

Caption: Proposed mechanism of Methyl D-cysteinate in mitigating opioid dependence.

Detailed Experimental Protocol: Naloxone-Precipitated Withdrawal in Rats

This protocol describes a common method to assess physical dependence on opioids in rats.

  • Induction of Dependence: Administer morphine to male Sprague-Dawley rats twice daily with escalating doses (e.g., starting at 10 mg/kg and increasing to 30 mg/kg, subcutaneously) for several consecutive days.

  • Drug Administration: On the test day, administer the final dose of morphine. At a specified time after the last morphine dose, administer this compound or vehicle (control) intravenously.

  • Precipitation of Withdrawal: After a set period following the test compound administration (e.g., 60 minutes), administer the opioid antagonist naloxone (e.g., 1.5 mg/kg, intravenously) to precipitate withdrawal symptoms.[10][11]

  • Behavioral Observation: Immediately place the rat in an observation chamber and record the frequency and severity of withdrawal signs (e.g., wet-dog shakes, jumping, teeth chattering, ptosis) for a defined period (e.g., 30-60 minutes) by observers blinded to the treatment groups.[12][13]

  • Data Analysis: Compare the withdrawal scores between the vehicle-treated and this compound-treated groups to assess the compound's ability to ameliorate withdrawal symptoms.

Quantitative Data Summary

The following table summarizes key quantitative data related to D-cysteine and its derivatives from preclinical studies.

ParameterCompoundValueSpeciesRouteReference
NOAEL D-Cysteine500 mg/kg/dayRatOral[2][14]
LD50 L-Cysteine1890 mg/kgRatOral
Efficacy in Opioid Dependence D-cysteine ethyl ester250 µmol/kgRatIV[8][10]

NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for research and development. Its utility as a building block in peptide synthesis allows for the creation of novel peptides with enhanced stability and tailored biological functions. Furthermore, emerging research into the role of D-cysteine derivatives in the central nervous system, particularly in the context of opioid dependence, opens up new avenues for therapeutic discovery. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this compound in these and other innovative research applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl D-cysteinate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Methyl D-cysteinate hydrochloride in solid-phase peptide synthesis (SPPS). The protocols detailed herein leverage a side-chain anchoring strategy, which offers significant advantages in minimizing racemization of the C-terminal residue, a common challenge in peptide synthesis. The inclusion of the D-enantiomer of cysteine can also impart enhanced stability to the resulting peptides against enzymatic degradation.

Introduction

The synthesis of peptides containing a C-terminal cysteine methyl ester is a valuable tool in chemical biology and drug discovery. These modified peptides can serve as mimics of post-translationally modified proteins and can exhibit increased membrane permeability. This document outlines a robust method for the incorporation of Methyl D-cysteinate into peptides using Fmoc-based solid-phase synthesis on a trityl-based resin. The key to this strategy is the attachment of the amino acid to the resin via its side-chain thiol, leaving the carboxylic acid ester intact.

Data Presentation

The following tables summarize quantitative data related to the synthesis of peptides using a cysteine methyl ester side-chain anchoring strategy.

Table 1: Comparison of Resin Performance in the Synthesis of α-Factor Precursor Peptide

Resin TypeLoading (mmol/g)Crude Peptide Purity (%)Overall Yield (%)Reference
2-Chlorotrityl chloride (2-ClTrt-Cl)0.458245[1]
Trityl chloride (Trt-Cl)0.608182[1]

Table 2: Racemization Levels of C-terminal Cysteine with Different Coupling Methods

Coupling MethodBaseD-Cys Formation (%)Reference
HBTU/HOBtNMM or DIEA5-33[2]
DIPCDI/HOBt-<1[2]
HBTU/HOBtTMP<1[2]
O-Pfp ester/HOBt-<1[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-phase synthesis of peptides using this compound.

Protocol 1: Preparation of Fmoc-D-Cys(Trt)-OMe from this compound

This protocol describes the N-terminal Fmoc protection and S-tritylation of this compound.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Trityl chloride (Trt-Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Hydrochloride Salt: Suspend this compound (1.0 eq.) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise while stirring. Stir the reaction mixture at 0 °C for 30 minutes.

  • S-Tritylation: To the reaction mixture, add Trityl chloride (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • N-Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in DMF. Add this solution to the reaction mixture from step 2. Stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Fmoc-D-Cys(Trt)-OMe.

Protocol 2: Attachment of Fmoc-D-Cys(Trt)-OMe to 2-Chlorotrityl Chloride Resin

This protocol details the side-chain anchoring of the prepared Fmoc-D-Cys(Trt)-OMe to the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-ClTrt-Cl) resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-D-Cys(Trt)-OMe

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Place the 2-ClTrt-Cl resin in a peptide synthesis vessel and swell in anhydrous DCM for 30 minutes.

  • Attachment Reaction: Drain the DCM. Dissolve Fmoc-D-Cys(Trt)-OMe (1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in anhydrous DCM. Add the solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading of the resin by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the elongation of the peptide chain on the resin.

Materials:

  • Fmoc-D-Cys(Trt)-OMe loaded resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3.0 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the completion of the coupling reaction (a negative test indicates completion).

  • Washing: Wash the resin with DMF (5x).

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-loaded resin

  • Reagent K:

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 3, step 2.

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and dry the resin under vacuum for at least 1 hour.

  • Cleavage: Add freshly prepared, cold Reagent K to the dried resin in a fume hood. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Concentrate the filtrate under a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Starting Material Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification A Methyl D-cysteinate hydrochloride B Fmoc-D-Cys(Trt)-OMe A->B  Fmoc protection & S-tritylation   C 2-ClTrt-Cl Resin D Resin-bound Fmoc-D-Cys(Trt)-OMe C->D  Side-chain  anchoring   E Fmoc Deprotection (Piperidine) D->E F Amino Acid Coupling (HBTU/HOBt/DIPEA) E->F G Washing Steps F->G H Repeat for each amino acid G->H H->E I Final Fmoc Deprotection H->I J Cleavage from Resin (Reagent K) I->J K Crude Peptide J->K L RP-HPLC Purification K->L M Pure Peptide with C-terminal Methyl Ester L->M

Caption: Experimental workflow for SPPS using this compound.

α-Factor Signaling Pathway in Saccharomyces cerevisiae

The peptide α-factor, which can be synthesized using the described methods, is a mating pheromone in yeast. It initiates a well-characterized signaling cascade upon binding to its receptor.

a_Factor_Signaling cluster_cell Yeast Cell cluster_gprotein G-Protein Complex cluster_mapk MAP Kinase Cascade receptor Ste2p Receptor (GPCR) Gpa1 Gα (Gpa1) receptor->Gpa1 GDP/GTP Exchange Ste4 Gβ (Ste4) receptor->Ste4 Release of Gβγ dimer Ste18 Gγ (Ste18) Ste20 Ste20 (PAK) Ste4->Ste20 Activation Ste11 Ste11 (MAPKKK) Ste20->Ste11 Ste7 Ste7 (MAPKK) Ste11->Ste7 Fus3 Fus3 (MAPK) Ste7->Fus3 Ste12 Ste12 (Transcription Factor) Fus3->Ste12 Phosphorylation & Activation Far1 Far1 Fus3->Far1 Phosphorylation & Activation Gene_Expression Mating-specific Gene Expression Ste12->Gene_Expression Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1 phase) Far1->Cell_Cycle_Arrest Induction a_factor α-Factor a_factor->receptor Binding

Caption: Simplified α-factor signaling pathway in yeast.

References

Application Notes and Protocols for the Incorporation of Methyl D-cysteinate Hydrochloride into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the incorporation of the non-canonical amino acid, Methyl D-cysteinate hydrochloride, into peptide sequences. Methodologies for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are outlined, catering to the diverse needs of peptide chemists in research and drug development.

Introduction

The incorporation of unnatural amino acids, such as this compound, into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The D-configuration of the cysteine residue can enhance proteolytic stability, while the methyl ester at the C-terminus can influence solubility, cell permeability, and receptor binding affinity. This protocol details the necessary steps for the successful integration of this unique building block into peptide chains.

Data Presentation

Successful incorporation of this compound should be monitored and characterized by standard analytical techniques. The following table summarizes typical quantitative data expected from a successful synthesis.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency>99%Kaiser Test or Chloranil Test
Crude Purity60-90%RP-HPLC
Final Purity>95%RP-HPLC
Molecular WeightMatches theoretical valueMass Spectrometry (ESI-MS or MALDI-TOF)
Overall Yield10-30% (for a 10-mer peptide)Calculated from initial resin loading

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy, which offers mild deprotection conditions suitable for complex and modified peptides.[1][2][3] An alternative solution-phase protocol is also provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide containing this compound on a solid support.[4]

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)[5][6]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[7]

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[1][9]

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[10]

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Equipment:

  • Peptide synthesis vessel

  • Shaker or rocker

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.[1]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times).[1]

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of this compound:

    • For the coupling of this compound, dissolve the hydrochloride salt in DMF and neutralize with 1 equivalent of a non-nucleophilic base like DIPEA immediately before the activation step.

    • Pre-activate the neutralized this compound with HBTU/HATU and DIPEA as described above. Due to the potential for racemization with cysteine derivatives, using a combination of DIC (N,N'-Diisopropylcarbodiimide) and a base-free additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) can be beneficial.[11][12]

    • Couple the activated amino acid to the resin-bound peptide.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin thoroughly with DMF and then DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[2] The trityl (Trt) group is a common choice for protecting the sulfhydryl group of cysteine in Fmoc SPPS and is readily removed by TFA.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to a peptide fragment in solution. This method is often used for the synthesis of shorter peptides or for fragment condensation.[13]

Materials:

  • N-terminally protected peptide with a free C-terminal carboxyl group

  • This compound

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride in combination with HOBt or Oxyma Pure.[7][8]

  • Base: DIPEA or NMM

  • Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Aqueous workup solutions: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional)

Procedure:

  • Reactant Preparation: Dissolve the N-protected peptide acid (1 equivalent) in DCM or DMF.

  • Activation: Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10-15 minutes at 0 °C to form the active ester.

  • Coupling:

    • In a separate flask, dissolve this compound (1.2 equivalents) in DCM or DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride.

    • Add the neutralized Methyl D-cysteinate solution to the activated peptide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine. If using DMF, the solvent should be removed under reduced pressure and the residue taken up in a water-immiscible solvent like ethyl acetate for the aqueous workup.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash chromatography on silica gel.

  • Deprotection: The N-terminal protecting group (e.g., Boc or Cbz) can be removed under acidic conditions (e.g., TFA for Boc) or by hydrogenolysis (for Cbz) to allow for further chain elongation.[1][]

Visualizations

The following diagrams illustrate the key workflows and chemical reactions involved in the incorporation of this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) resin Resin Swelling faa_coupling First Amino Acid Coupling resin->faa_coupling deprotection1 Fmoc Deprotection faa_coupling->deprotection1 chain_elongation Chain Elongation (Repeat Deprotection/Coupling) deprotection1->chain_elongation mdc_coupling Methyl D-cysteinate Coupling chain_elongation->mdc_coupling final_deprotection Final Fmoc Deprotection mdc_coupling->final_deprotection cleavage Cleavage & Global Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (MS) purification->characterization chemical_reaction cluster_reactants cluster_products Peptide Peptide-COOH reagents + Coupling Reagents (e.g., HBTU, DIPEA) Peptide->reagents MDC H-D-Cys(R)-OMe MDC->reagents Coupled_Peptide Peptide-CO-NH-D-Cys(R)-OMe reagents->Coupled_Peptide

References

Application of Methyl D-Cysteinate Hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a derivative of the amino acid D-cysteine. Due to the presence of a free thiol group and a methyl ester, this compound is a potential candidate for the inhibition of certain enzymes, particularly metalloenzymes. The thiol group can act as a coordinating ligand for metal ions within the enzyme's active site, while the methyl ester can influence binding affinity and cell permeability. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies, with a focus on aminopeptidase M.

Target Enzyme: Aminopeptidase M

Aminopeptidase M (EC 3.4.11.2), also known as membrane alanyl aminopeptidase or CD13, is a zinc-dependent metalloprotease found on the surface of various cells. It plays a crucial role in the final digestion of peptides, hormone regulation, and antigen presentation. Its involvement in tumor growth and angiogenesis has made it a target for cancer therapy.

Mechanism of Inhibition

Studies on analogous n-alkyl esters of D-cysteine suggest a competitive inhibition mechanism for aminopeptidase M.[1] The proposed mechanism involves the following key interactions:

  • Coordination with Zinc: The thiol (-SH) group of the D-cysteinate derivative coordinates with the Zn²⁺ ion present in the active site of aminopeptidase M.

  • Hydrophobic Interaction: The methyl group of Methyl D-cysteinate occupies a hydrophobic binding pocket within the active site, which normally accommodates the side chain of the N-terminal amino acid of the substrate.

This dual interaction leads to a stable enzyme-inhibitor complex, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.

Quantitative Data

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition Type
Ethyl D-cysteinateAminopeptidase M3.5 x 10⁻⁷ MCompetitive
n-Butyl D-cysteinateAminopeptidase M1.8 x 10⁻⁷ MCompetitive

Based on this data, it is highly probable that this compound is also a competitive inhibitor of aminopeptidase M with a Ki value in a similar micromolar to sub-micromolar range. Researchers are encouraged to determine the specific Ki and IC50 values experimentally.

Experimental Protocols

I. Preparation of Stock Solutions

Materials:

  • This compound

  • Sterile, deionized water or appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

  • Ensure the compound is fully dissolved. Gentle vortexing may be applied.

  • Prepare serial dilutions of the stock solution to obtain the desired final concentrations for the inhibition assay.

II. Aminopeptidase M Inhibition Assay

This protocol is a general guideline and should be optimized for specific laboratory conditions and enzyme preparations.

Materials:

  • Purified aminopeptidase M

  • Substrate: L-Alanine-p-nitroanilide (L-Ala-pNA) or another suitable chromogenic/fluorogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound stock solutions (various concentrations)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Enzyme Preparation: Dilute the purified aminopeptidase M in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound solution (at various concentrations for the test wells; add buffer only for the control wells).

      • Enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution (L-Ala-pNA) to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the absorbance (at 405 nm for p-nitroaniline) or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the Ki value and the type of inhibition, perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

Visualizations

Logical Relationship of Inhibition

InhibitionMechanism cluster_enzyme Aminopeptidase M Active Site cluster_inhibitor Methyl D-cysteinate Zn Zn²⁺ Pocket Hydrophobic Pocket Inhibitor SH (Thiol group) Inhibitor->Zn Coordinates Methyl CH₃ (Methyl group) Methyl->Pocket Binds to Enzyme Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Inhibitor_Molecule Inhibitor Inhibitor_Molecule->EI_Complex AssayWorkflow prep Prepare Reagents: - Enzyme - Substrate - Inhibitor Stock setup Set up 96-well plate: - Buffer - Inhibitor dilutions - Enzyme prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate reaction with Substrate preincubate->initiate read Measure Absorbance/Fluorescence (Kinetic Read) initiate->read analyze Data Analysis: - Calculate V₀ - Determine % Inhibition - Plot for IC₅₀/Ki read->analyze

References

Methyl D-Cysteinate Hydrochloride: A Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl D-cysteinate hydrochloride serves as a crucial chiral building block in medicinal chemistry, offering a gateway to a diverse array of therapeutic agents. Its unique structural features, including a primary amine, a thiol group, and a methyl ester, make it a versatile precursor for the synthesis of novel drug candidates. The incorporation of the D-enantiomer of cysteine is particularly significant in peptide-based therapeutics, as it confers enhanced stability against enzymatic degradation by proteases, leading to a longer in-vivo half-life and improved efficacy.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in drug discovery.

Applications in Drug Discovery

The utility of this compound spans several key areas of drug development:

  • Peptide Synthesis: As a non-natural amino acid, it is a valuable component in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. Peptides containing D-cysteine exhibit increased resistance to proteolysis, a critical attribute for peptide drugs.[1]

  • Thiazolidine Derivatives: The reaction of the amine and thiol groups with aldehydes or ketones provides a straightforward route to thiazolidine-4-carboxylates. These heterocyclic scaffolds are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Radiolabeled Compounds: The thiol group is amenable to methylation, allowing for the introduction of isotopic labels such as carbon-11. This enables the synthesis of radiotracers for use in positron emission tomography (PET) imaging, facilitating the study of drug distribution and target engagement in vivo.

  • Cysteine-Based Sulphonamides: The amino group can be readily derivatized to form sulphonamides, a class of compounds with established antimicrobial and other therapeutic activities.

Quantitative Data Summary

The following tables summarize key quantitative data from representative applications of this compound and its derivatives.

ApplicationPrecursorProductYield (%)Purity (%)Reference
Thiazolidine SynthesisL-cysteine & various aldehydesThiazolidine-4-carboxylic acid derivatives82 - 99---INVALID-LINK--
Peptide Synthesis (Epimerization)Fmoc-L-Cys(Trt)-OH on Trityl ResinTripeptide with C-terminal Cysteine Methyl Ester-<5% D-Cys--INVALID-LINK--
RadiosynthesisD-cysteineS-[11C]methyl-D-cysteine>51>99--INVALID-LINK--
Sulphonamide SynthesisL-cysteine & p-toluenesulphonyl chloride2-{[(4-methylphenyl)sulphonyl]amino}-3-sulphanylpropanoic acid87.8---INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acid Methyl Ester

This protocol describes the synthesis of a thiazolidine derivative from this compound and an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Triethylamine

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride salt.

  • To this solution, add the substituted aldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating a D-Cysteine Derivative

This protocol outlines the manual synthesis of a peptide containing a D-cysteine residue using Fmoc-D-Cys(Trt)-OH on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-D-Cys(Trt)-OH and other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.[2]

  • Amino Acid Coupling: Dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2-4 hours. Monitor coupling completion using the Kaiser test. Wash the resin with DMF and DCM.[2]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[2]

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.[2]

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and collect the filtrate.[2]

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and wash with cold ether.

Signaling Pathways and Mechanisms of Action

Melanogenesis Inhibition by Cysteine Derivatives

Cysteine derivatives can inhibit melanin synthesis by diverting the common precursor, dopaquinone, away from the eumelanin (brown-black pigment) pathway towards the pheomelanin (yellow-red pigment) pathway.[3][4] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase (TYR).[3][5]

melanogenesis_pathway cluster_synthesis Melanin Synthesis cluster_regulation Regulation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA TYR Dopaquinone Dopaquinone DOPA->Dopaquinone TYR Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Yellow-Red Pigment) Dopaquinone->Pheomelanin + Cysteine Cysteine Derivative Cysteine->Pheomelanin alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR_gene TYR Gene MITF->TYR_gene Transcription

Caption: Signaling pathway of melanogenesis and the point of intervention by cysteine derivatives.

Antimicrobial Mechanism of Thiazolidinone Derivatives

Thiazolidinone derivatives, synthesized from cysteine precursors, exhibit antimicrobial activity by targeting essential bacterial and fungal enzymes. In bacteria, they can inhibit Mur ligases, which are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[6] In fungi, a potential target is CYP51 (lanosterol 14α-demethylase), an enzyme involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[7]

antimicrobial_mechanism cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action Thiazolidinone Thiazolidinone Derivative Mur_Ligase Mur Ligase Thiazolidinone->Mur_Ligase Inhibition CYP51 CYP51 Thiazolidinone->CYP51 Inhibition Peptidoglycan Peptidoglycan Synthesis Mur_Ligase->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Death_B Bacterial Cell Death Cell_Wall->Cell_Death_B Ergosterol Ergosterol Synthesis CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Cell_Death_F Fungal Cell Death Cell_Membrane->Cell_Death_F

Caption: Proposed antimicrobial mechanism of action for thiazolidinone derivatives.

Experimental Workflow Diagrams

Synthesis of Thiazolidine Derivatives

thiazolidine_synthesis_workflow start Start reagents Methyl D-cysteinate HCl + Aldehyde + Triethylamine in Methanol start->reagents reaction Stir at RT for 24h reagents->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Thiazolidine Derivative purification->product

Caption: General workflow for the synthesis of thiazolidine derivatives.

Solid-Phase Peptide Synthesis (SPPS) Cycle

spps_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: A typical cycle in solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for the Analytical Derivatization of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of methyl D-cysteinate hydrochloride for analytical purposes, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques. The protocols are designed to be a comprehensive resource for researchers involved in the analysis of cysteine derivatives.

Introduction

This compound is a chiral amino acid derivative of significant interest in pharmaceutical and biomedical research. Accurate and sensitive quantification is crucial for its application in drug development and metabolic studies. Due to its polar and often non-volatile nature, derivatization is a critical step to enhance its chromatographic properties and detection sensitivity. This document outlines established derivatization procedures to improve volatility for GC-MS analysis and to introduce chromophores or fluorophores for HPLC analysis.

Data Presentation: Quantitative Performance of Derivatization Methods

The following table summarizes typical quantitative data for common derivatization methods used in amino acid analysis. It is important to note that these values are representative and may vary for this compound depending on the specific analytical conditions and matrix effects.

Derivatization MethodAnalytical TechniqueDerivatizing Agent(s)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Reproducibility (RSD%)Reference(s)
SilylationGC-MSMTBSTFALow pmol rangeLow pmol range< 10%
Esterification & AcylationGC-MSMethanolic HCl & PFPALow pmol rangeLow pmol range< 10%[1]
FMOC DerivatizationHPLC-UV/FLDFMOC-Cl0.9 pmol (UV)3.8 pmol (UV), 1-10 pmol (FLD)< 5%[2][3][4]
Dansyl DerivatizationHPLC-UV/FLDDansyl Chloridepmol rangepmol range< 5%[5][6]
Chiral DerivatizationHPLC-MSFDAAnM rangenM range< 15%[7]
Chiral DerivatizationUHPLC-MSAccQ-Tag0.02 mg/L (D-cysteine)0.05 mg/L (D-cysteine)< 4%[8]

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis via Silylation

This protocol describes the silylation of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase its volatility for GC-MS analysis.[9]

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS vials (2 mL) with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a GC-MS vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as silylation reagents are water-sensitive.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA. For samples that are difficult to dissolve, a small amount of anhydrous pyridine (e.g., 10-20 µL) can be added to facilitate the reaction.

  • Derivatization Reaction: Securely cap the vial and heat at 70-100°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis: After the incubation period, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Protocol 2: Derivatization for GC-MS Analysis via Esterification and Acylation

This two-step protocol is a robust method for derivatizing amino acids for GC-MS analysis.[1]

Materials:

  • This compound standard or sample

  • 2 M Methanolic HCl (or Acetyl Chloride in Methanol)

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS vials (2 mL) with inserts

Procedure:

  • Esterification:

    • Place the dried this compound sample in a GC-MS vial.

    • Add 200 µL of 2 M methanolic HCl.

    • Securely cap the vial and heat at 80°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the solvent completely under a stream of nitrogen.

  • Acylation:

    • To the dried residue from the esterification step, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA (or TFAA).

    • Securely cap the vial and heat at 65°C for 30 minutes.[1]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions: Refer to the typical conditions provided in Protocol 1.

Protocol 3: Derivatization for HPLC Analysis with UV/Fluorescence Detection using FMOC-Cl

This protocol utilizes 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to label the primary amine group of methyl D-cysteinate, allowing for sensitive detection by UV or fluorescence detectors.[2][3][4]

Materials:

  • This compound standard or sample

  • Borate buffer (0.1 M, pH 8.5)

  • FMOC-Cl solution (15 mM in anhydrous acetonitrile)

  • Hexane

  • HPLC vials (2 mL)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the borate buffer to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In an HPLC vial, mix 100 µL of the sample solution with 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately for 30 seconds.

    • Let the reaction proceed at room temperature for 10 minutes.

  • Quenching and Extraction:

    • To stop the reaction and remove excess FMOC-Cl, add 500 µL of hexane and vortex vigorously for 30 seconds.

    • Allow the layers to separate. The excess reagent will be in the upper hexane layer.

  • Sample for Analysis: Carefully transfer the lower aqueous layer containing the FMOC-derivatized analyte into a clean HPLC vial for injection.

HPLC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 20% B, increase to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 265 nm

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm

Visualizations

Derivatization Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Methyl D-cysteinate HCl Sample dry Dry Sample (Nitrogen Stream) start->dry reagent Add Derivatization Reagent(s) (e.g., MTBSTFA or Esterification/Acylation reagents) dry->reagent heat Heat (e.g., 70-100°C) reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for GC-MS derivatization.

Derivatization Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Methyl D-cysteinate HCl Sample in Buffer reagent Add Derivatizing Agent (e.g., FMOC-Cl) start->reagent react React at Room Temperature reagent->react quench Quench & Extract Excess Reagent react->quench inject Inject Aqueous Layer into HPLC quench->inject

Caption: Workflow for HPLC derivatization.

Chemical Reaction of Silylation

Silylation_Reaction cluster_reactants Reactants cluster_products Products cys Methyl D-cysteinate deriv_cys Silylated Methyl D-cysteinate cys->deriv_cys + MTBSTFA mtbstfa MTBSTFA mtbstfa->deriv_cys byproduct Byproducts

Caption: Silylation of Methyl D-cysteinate.

References

Application Notes and Protocols for Methyl D-Cysteinate Hydrochloride as a Copper Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-cysteinate hydrochloride, a derivative of the amino acid cysteine, has demonstrated significant potential as a corrosion inhibitor for copper and its alloys, particularly in acidic environments.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in corrosion inhibition studies. The inherent non-toxic and environmentally friendly nature of amino acid-based inhibitors makes them a compelling alternative to traditional hazardous corrosion inhibitors.[1][4]

The primary mechanism of inhibition involves the adsorption of the this compound molecules onto the copper surface. This forms a protective barrier that impedes the corrosive process.[1][3] The presence of nitrogen, sulfur, and oxygen atoms in its structure facilitates this adsorption.[1][4] Studies have shown it to be a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[1][2]

Note: The majority of published research has been conducted on the L-enantiomer, L-Cysteine methyl ester hydrochloride (L-CMEH). Due to the identical chemical structure and functional groups responsible for adsorption, the data and protocols presented here for the L-enantiomer are considered directly applicable to this compound.

Data Presentation

The following tables summarize the quantitative data from corrosion inhibition studies of L-Cysteine Methyl Ester Hydrochloride on copper in a 2M HNO₃ solution.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Concentration (M)Weight Loss (mg/cm²·h)Inhibition Efficiency (Ew %)
Blank1.78-
10⁻³0.0618>97

Data sourced from electrochemical studies on L-CMEH.[1]

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (M)Ecorr (mV/SCE)-βc (mV/dec)Icorr (µA/cm²)Inhibition Efficiency (EI %)
Blank----
10⁻⁶----
10⁻⁵----
10⁻⁴----
10⁻³--->97

Ecorr: Corrosion Potential, βc: Cathodic Tafel Slope, Icorr: Corrosion Current Density.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (M)Rt (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (EIE %)
Blank---
10⁻⁶---
10⁻⁵---
10⁻⁴---
10⁻³-->97

Rt: Charge Transfer Resistance, Cdl: Double Layer Capacitance.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.

Materials:

  • Copper specimens (e.g., 2 cm × 2 cm × 0.2 cm)[1]

  • 2M Nitric Acid (HNO₃) solution

  • This compound

  • Analytical balance

  • Beakers

  • Acetone

  • Distilled water

Procedure:

  • Mechanically polish the copper specimens with emery paper of increasing grit, degrease with acetone, rinse with distilled water, and dry.

  • Accurately weigh the cleaned specimens using an analytical balance.

  • Prepare the corrosive medium (2M HNO₃) with and without various concentrations of this compound.

  • Immerse the weighed copper specimens in the test solutions for a specified period (e.g., 1 hour) at a constant temperature (e.g., 303 K).[1]

  • After the immersion period, retrieve the specimens, rinse with distilled water, clean with a brush to remove corrosion products, rinse again, dry, and re-weigh.

  • Calculate the weight loss and the inhibition efficiency (Ew %) using the following formulas:

    • Corrosion Rate (W) = (Initial Weight - Final Weight) / (Surface Area × Immersion Time)

    • Inhibition Efficiency (Ew %) = [(W₀ - Wᵢ) / W₀] × 100, where W₀ is the corrosion rate in the absence of the inhibitor and Wᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and potential, and to understand the kinetic aspects of the anodic and cathodic reactions.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Copper specimen, Counter Electrode: Platinum, Reference Electrode: Saturated Calomel Electrode - SCE)

  • 2M HNO₃ solution

  • This compound

Procedure:

  • Prepare the copper working electrode by embedding it in a resin mount, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the copper working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (2M HNO₃ with and without the inhibitor).

  • Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analyze the resulting polarization curve (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (EI %) using the formula:

    • Inhibition Efficiency (EI %) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described for potentiodynamic polarization)

  • 2M HNO₃ solution

  • This compound

Procedure:

  • Set up the electrochemical cell and electrodes as for the potentiodynamic polarization experiment.

  • Immerse the electrodes in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV rms) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[1]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • The Nyquist plot for copper corrosion typically shows a depressed semicircle, indicating a charge transfer-controlled process.[1] The diameter of this semicircle corresponds to the charge transfer resistance (Rt).

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rt and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (EIE %) from the charge transfer resistance values:

    • Inhibition Efficiency (EIE %) = [(Rtᵢ - Rt₀) / Rtᵢ] × 100, where Rtᵢ is the charge transfer resistance with the inhibitor and Rt₀ is the charge transfer resistance without the inhibitor.[1]

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_results Results P1 Copper Specimen P2 Polishing & Cleaning P1->P2 E3 Immersion of Specimen P2->E3 E1 Corrosive Medium (2M HNO3) E2 Inhibitor Addition (Methyl D-cysteinate HCl) E1->E2 E2->E3 A1 Weight Loss Measurement E3->A1 A2 Potentiodynamic Polarization E3->A2 A3 Electrochemical Impedance Spectroscopy E3->A3 R1 Corrosion Rate A1->R1 R2 Inhibition Efficiency A1->R2 A2->R2 R3 Corrosion Potential & Current A2->R3 A3->R2 R4 Charge Transfer Resistance A3->R4

Caption: Experimental workflow for evaluating corrosion inhibition.

G cluster_solution Corrosive Solution (2M HNO3) Cu Copper Surface (Cu) Anodic Anodic Dissolution (Cu -> Cu2+ + 2e-) Cu->Anodic Cathodic Cathodic Reaction (e.g., 2H+ + 2e- -> H2) Cu->Cathodic H H+ H->Cathodic NO3 NO3- NO3->Anodic Inhibitor Methyl D-cysteinate HCl (Adsorbed Layer) Inhibitor->Cu Adsorption Inhibitor->Anodic Inhibits Inhibitor->Cathodic Inhibits Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion

References

Application Notes: The Role of Methyl D-cysteinate hydrochloride in Protein Structure and Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteine is a semi-essential amino acid notable for its thiol (-SH) side chain, which is the most reactive among all amino acid residues. This thiol group is crucial for protein structure and function, participating in the formation of stabilizing disulfide bonds, coordinating metal ions, and acting as a key nucleophile in the active sites of many enzymes.[1] In the development of peptide-based therapeutics and biochemical probes, controlling the properties of cysteine residues is paramount. While the naturally occurring L-enantiomer is common, the synthetic D-enantiomer, provided by reagents like Methyl D-cysteinate hydrochloride, offers unique advantages, primarily by enhancing peptide stability against enzymatic degradation.[2][3]

Key Features of this compound

This compound is a derivative of the non-proteinogenic amino acid D-cysteine.[4][5] Its utility in biochemical and pharmaceutical research stems from three key features:

  • D-Stereochemistry : The primary advantage of incorporating D-amino acids into a peptide sequence is the significant increase in resistance to degradation by proteases.[6][7] Most endogenous proteases are stereospecific for L-amino acid substrates; the D-configuration provides a "stereochemical shield" that prevents the peptide from fitting into the enzyme's active site, thereby extending its biological half-life.[2][8]

  • Methyl Ester Protection : The carboxyl group is protected as a methyl ester. This prevents the carboxylate from participating in unwanted side reactions, allowing researchers to perform specific chemical modifications involving the thiol or the α-amino group.

  • Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions for experimental use.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make it a valuable tool for:

  • Developing Proteolytically Stable Peptide Therapeutics : The major hurdle for peptide-based drugs is their rapid clearance in vivo due to degradation by proteases. Incorporating D-cysteine can dramatically improve the pharmacokinetic profile of these drugs.[9]

  • Probing Protein and Enzyme Interactions : By creating peptides that are resistant to degradation, researchers can study interactions with target proteins over longer periods, which is particularly useful for binding assays or as enzyme inhibitors.[3]

  • Biomaterial Science : D-amino acid-containing peptides can be used to create stable hydrogels for drug delivery or tissue engineering applications, as they resist enzymatic breakdown in a biological environment.[3]

  • Precursor for Synthesis : this compound serves as a starting material for the synthesis of more complex, appropriately protected D-cysteine derivatives (e.g., Fmoc-D-Cys(Trt)-OH) used in standard solid-phase peptide synthesis (SPPS).[9][10]

Physicochemical and Specification Data

Quantitative and identifying information for this compound is summarized below.

PropertyValueReference
IUPAC Name methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride[5]
Molecular Formula C₄H₁₀ClNO₂S[5]
Molecular Weight 171.65 g/mol [5]
CAS Number 70361-61-4[5]
Appearance White to off-white solid[4]
Storage 4°C, sealed storage, away from moisture[4]

Experimental Protocols

Protocol 1: Incorporation of D-Cysteine into a Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard method for incorporating a D-cysteine residue into a target peptide sequence using an automated or manual peptide synthesizer. The direct starting material for SPPS is not this compound itself, but rather a derivative where the α-amino group is protected by Fmoc and the thiol side chain is protected by a group such as Trityl (Trt).[9]

Materials:

  • Fmoc-D-Cys(Trt)-OH

  • Rink Amide resin (or other appropriate solid support)

  • Other required Fmoc-L-amino acids

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)[11]

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating it with Deprotection Solution for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Chain Elongation (Repeating Cycles): a. Fmoc Deprotection: Treat the resin with Deprotection Solution (2 x 10 min). Wash with DMF (5 times). b. Amino Acid Coupling: To couple the next amino acid (including Fmoc-D-Cys(Trt)-OH), pre-activate it by dissolving the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours. c. Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

  • Repeat Step 4 for each amino acid in the sequence until the full peptide is synthesized.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 4a.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Add the cold Cleavage Cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.[12]

  • Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry the crude peptide. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the final peptide using Mass Spectrometry.

Protocol 2: Assay for Proteolytic Stability of D-Cysteine Peptides

This protocol provides a method to compare the enzymatic stability of a peptide containing D-cysteine against its all-L-amino acid counterpart.

Materials:

  • Peptide-L (containing L-cysteine)

  • Peptide-D (containing D-cysteine at the equivalent position)

  • Protease: Trypsin or Proteinase K solution (e.g., 1 mg/mL stock)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass Spectrometer (optional, for fragment identification)

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both Peptide-L and Peptide-D in the Reaction Buffer.

  • Reaction Setup: For each peptide, set up a series of microcentrifuge tubes. To each tube, add 90 µL of the peptide stock solution.

  • Enzyme Addition: Start the reaction by adding 10 µL of the protease solution to each tube (final protease concentration of 0.1 mg/mL). For the T=0 time point, add 10 µL of Quenching Solution before adding the enzyme.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), stop the reaction in one tube for each peptide by adding 10 µL of Quenching Solution.

  • Analysis by HPLC: a. Centrifuge all samples to pellet any precipitated protein. b. Inject 20 µL of the supernatant from each time point onto the HPLC system. c. Run a gradient of acetonitrile/water (both containing 0.1% TFA) to separate the intact peptide from its degradation fragments. d. Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: a. For each time point, calculate the peak area of the intact peptide. b. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0. c. Plot the "% Intact Peptide" versus time for both Peptide-L and Peptide-D to compare their degradation rates.

Representative Quantitative Data

The following table illustrates the expected outcome from a proteolytic stability assay as described in Protocol 2, demonstrating the enhanced stability of a peptide containing a D-cysteine residue compared to its L-counterpart.

Incubation Time% Intact Peptide-L (with L-Cys)% Intact Peptide-D (with D-Cys)
0 min100%100%
30 min65%98%
1 hour42%97%
4 hours15%95%
24 hours< 5%88%
Note: Data are representative and based on typical results reported for D-amino acid substitutions, which show significantly enhanced resistance to proteolysis.[2][8]

Visualizations: Workflows and Concepts

cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat for next amino acid Coupling Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH + HBTU/DIPEA) Wash1->Coupling Repeat for next amino acid Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for next amino acid Wash2->Deprotection Repeat for next amino acid FinalPeptide Synthesized Peptide on Resin Wash2->FinalPeptide Resin Start: Resin with first amino acid Resin->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalPeptide->Cleavage Purification Purification (HPLC) & Verification (MS) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine peptide.

cluster_L L-Peptide Degradation cluster_D D-Peptide Stability L_Peptide L-Peptide Protease_L Protease L_Peptide->Protease_L Fast Fragments_L Degradation Fragments Protease_L->Fragments_L Fast Analysis Analysis over Time (HPLC / LC-MS) Fragments_L->Analysis D_Peptide D-Peptide Protease_D Protease D_Peptide->Protease_D Slow / Blocked NoReaction No Reaction (Stereochemical Hindrance) Protease_D->NoReaction Slow / Blocked NoReaction->Analysis

Conceptual workflow for comparing proteolytic stability of L- vs. D-peptides.

References

Application Notes and Protocols for Studying the Antioxidant Properties of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a derivative of the amino acid D-cysteine. Cysteine and its derivatives are known to possess antioxidant properties, primarily attributed to the thiol (-SH) group which can donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The investigation of this compound's antioxidant potential is a crucial step in evaluating its therapeutic applications, particularly in conditions associated with oxidative stress.

These application notes provide a comprehensive guide for the in vitro evaluation of the antioxidant properties of this compound. The protocols detailed below cover common and robust methods for assessing free radical scavenging activity and cellular antioxidant effects.

Safety Precautions

Handle this compound in accordance with good laboratory practices.[3][4] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.[3] Avoid inhalation of dust and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for detailed handling and storage information.[3][4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][7] The reduction of the violet DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)[6]

  • Ascorbic acid or Trolox (positive control)[10]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6] Keep the solution in the dark to prevent degradation.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the same solvent used for DPPH).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.[10]

    • Add 100 µL of the DPPH working solution to each well.[11]

    • Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[11] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate or ammonium persulfate[11][12]

  • Ethanol or deionized water

  • Trolox (positive control)[12]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[11][13]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate or ammonium persulfate.[11][13]

    • Mix equal volumes of the ABTS and persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample and Control Preparation: Prepare a series of dilutions of this compound and the positive control (Trolox) in a suitable solvent.[12]

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and the ABTS•+ solution.

    • Mix and incubate at room temperature for 6 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[11]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells.[14][15] This method is more biologically relevant as it accounts for cellular uptake and metabolism of the test compound.[15]

Materials:

  • This compound

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)[15]

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator[15]

  • Quercetin (positive control)[14][16]

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach 90-100% confluency.[14][16]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[14][16]

    • Add 50 µL of DCFH-DA solution (typically 25 µM) to each well and incubate at 37°C for 60 minutes.[14][16]

    • Remove the DCFH-DA solution and wash the cells again.

    • Add 50 µL of various concentrations of this compound or Quercetin (positive control) to the wells.[14][16]

  • Induction of Oxidative Stress: Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[14][16]

  • Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[14][16] Readings should be taken at regular intervals (e.g., every 5 minutes) for 60 minutes.[16]

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage inhibition of DCF formation is calculated, and the results can be expressed as Quercetin Equivalents (QE).

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear and structured tables for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
10
25
50
100
250
Positive Control (Ascorbic Acid)
10
25
50
IC50 (µg/mL)

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
10
25
50
100
250
Positive Control (Trolox)
10
25
50
TEAC Value

Table 3: Cellular Antioxidant Activity of this compound

Concentration (µM)% Inhibition of DCF Formation (Mean ± SD)
1
5
10
25
50
Positive Control (Quercetin)
1
5
10
CAA Value (µmol QE/100 µmol)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_assays Antioxidant Assays cluster_prep Preparation cluster_analysis Data Analysis DPPH DPPH Assay Measurement Spectrophotometric/ Fluorometric Reading DPPH->Measurement ABTS ABTS Assay ABTS->Measurement CAA CAA Assay CAA->Measurement SamplePrep Sample Preparation (Methyl D-cysteinate HCl) SamplePrep->DPPH SamplePrep->ABTS SamplePrep->CAA ControlPrep Control Preparation (Ascorbic Acid/Trolox/ Quercetin) ControlPrep->DPPH ControlPrep->ABTS ControlPrep->CAA ReagentPrep Reagent Preparation ReagentPrep->DPPH ReagentPrep->ABTS ReagentPrep->CAA Calculation Calculation of % Scavenging/Inhibition Measurement->Calculation IC50_TEAC IC50 / TEAC / CAA Value Determination Calculation->IC50_TEAC

Caption: Experimental workflow for assessing the antioxidant properties of this compound.

Potential Signaling Pathway: Nrf2-ARE Pathway

A potential mechanism by which this compound may exert its antioxidant effects at a cellular level is through the activation of the Nrf2-ARE signaling pathway.[17][18] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[18][19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of Methyl D-cysteinate hydrochloride.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Possible Causes:

  • Oxidation of D-cysteine: The thiol group in D-cysteine is highly susceptible to oxidation, leading to the formation of D-cystine, which will not esterify to the desired product.[1] This is a primary cause of reduced yields.

  • Incomplete Esterification: The esterification reaction may not have gone to completion.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to lower yields.

Solutions:

  • Preventing Oxidation:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

    • Use degassed solvents.[2]

    • Consider adding a reducing agent, such as dithiothreitol (DTT), during the workup if disulfide formation is suspected, although this will complicate purification.[2]

  • Ensuring Complete Esterification:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

    • Ensure a sufficient excess of methanol and the acid catalyst (e.g., thionyl chloride or HCl gas) is used.

  • Minimizing Product Loss:

    • Carefully perform liquid-liquid extractions to avoid loss in the aqueous phase.

    • Optimize the crystallization procedure by adjusting solvent systems and cooling rates to maximize crystal recovery.

  • Optimizing Reaction Conditions:

    • For the thionyl chloride method, maintain a low temperature (e.g., -5 to 0 °C) during the addition of the reagent to control the reaction rate and prevent side reactions.[4]

    • For Fischer esterification, ensure adequate reaction time and efficient removal of water if a Dean-Stark trap is used.

Problem 2: Presence of Impurities in the Final Product

Possible Impurities:

  • D-cystine dimethyl ester dihydrochloride: This is the disulfide dimer of the desired product, formed from the oxidation of D-cysteine or Methyl D-cysteinate.

  • Unreacted D-cysteine hydrochloride: Incomplete esterification will leave the starting material in the product mixture.

  • Racemic mixture (DL-Methyl cysteinate hydrochloride): Racemization can occur during the synthesis, leading to the presence of the L-enantiomer.

Solutions:

  • Minimizing D-cystine Formation: The most effective approach is prevention through the measures outlined in Problem 1 . If the impurity is already present, it can be challenging to remove due to similar solubility. Recrystallization may be effective if the solubility difference is significant.

  • Removing Unreacted D-cysteine:

    • Ensure the esterification reaction goes to completion.

    • Purification by crystallization is typically effective in separating the more soluble starting material from the less soluble ester product.

  • Controlling Racemization:

    • Racemization of cysteine derivatives can be influenced by the choice of base in subsequent reaction steps.[5] For the initial esterification, acidic conditions are generally used, which are less prone to cause racemization compared to basic conditions.

    • If the product is to be used in stereospecific applications, it is crucial to determine the enantiomeric purity using chiral chromatography (HPLC or GC) or polarimetry.

Problem 3: Difficulty in Product Crystallization

Possible Causes:

  • Presence of impurities: Impurities can inhibit crystal formation or lead to the product oiling out.

  • Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.

  • Supersaturation issues: The solution may be too dilute or too concentrated.

Solutions:

  • Improve Purity: Before attempting crystallization, try to remove major impurities through other purification techniques like column chromatography if feasible, although this can be challenging for highly polar compounds.

  • Optimize Solvent System:

    • A common method for crystallizing amino acid ester hydrochlorides is to dissolve the crude product in a minimal amount of a polar solvent (like methanol) and then add a less polar solvent (like diethyl ether or dichloromethane) until turbidity is observed.[3]

    • Experiment with different solvent combinations to find the optimal system.

  • Induce Crystallization:

    • If the solution is supersaturated and no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Seeding the solution with a small crystal of the pure product can also induce crystallization.

    • Slow cooling of the solution is generally more effective for obtaining well-formed crystals than rapid cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the oxidation of the thiol group of D-cysteine to form the disulfide dimer, D-cystine. This can occur at any stage of the synthesis and purification if exposed to oxygen. The resulting D-cystine can also be esterified to form D-cystine dimethyl ester, which is a common impurity.[1]

Q2: How can I minimize the risk of racemization during the synthesis?

A2: The esterification of D-cysteine is typically carried out under acidic conditions (e.g., with thionyl chloride or HCl in methanol), which are generally not prone to causing significant racemization of the alpha-carbon. Racemization is a greater concern in subsequent reactions involving the amino group, especially if strong bases are used. To ensure the stereochemical integrity of your product, it is advisable to measure the optical rotation of the final product and compare it with the literature value for enantiomerically pure this compound.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxygen to prevent degradation and oxidation.[6] Storage at low temperatures (e.g., -20°C) is often recommended for long-term stability.[6]

Q4: Can I use other alcohols besides methanol for the esterification?

A4: Yes, other alcohols can be used to synthesize the corresponding esters (e.g., ethyl, propyl, butyl esters). The reaction conditions may need to be adjusted based on the reactivity and boiling point of the alcohol. The general principles of preventing oxidation and using an acid catalyst still apply.

Q5: What analytical techniques are best for monitoring the reaction and assessing product purity?

A5:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material (D-cysteine) and the appearance of the product. A suitable developing solvent system would be a mixture of polar organic solvents like butanol, acetic acid, and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the product. The appearance of a singlet around 3.7-3.8 ppm in the 1H NMR spectrum is characteristic of the methyl ester protons.[7]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product and quantify the extent of racemization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product, such as the ester carbonyl group.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of amino acid methyl ester hydrochlorides using common methods. Specific yields for this compound may vary depending on the precise reaction conditions and purification efficiency.

MethodReagentsTypical Yield (%)Purity (%)Reference
Thionyl ChlorideD-cysteine hydrochloride, Methanol, Thionyl Chloride85 - 95>98[4]
Trimethylchlorosilane (TMSCl)D-cysteine, Methanol, TMSCl90 - 98>97[4][5]
Fischer EsterificationD-cysteine, Methanol, Acid Catalyst (e.g., H₂SO₄)60 - 80>95[7]

Note: Yields and purity are highly dependent on the scale of the reaction, the purity of the starting materials, and the effectiveness of the purification procedure.

Key Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This is a widely used and efficient method for the esterification of amino acids.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Suspend D-cysteine hydrochloride monohydrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to -5 to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully as the reaction is exothermic and generates HCl gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether to precipitate the product completely.

  • Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method offers mild reaction conditions and is often more convenient from an operational standpoint.[5]

Materials:

  • D-cysteine

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend D-cysteine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

  • To this suspension, slowly add trimethylchlorosilane at room temperature.

  • Stir the resulting mixture at room temperature. The reaction time is typically 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization, for example, from a methanol/diethyl ether solvent system.

Visualizations

Synthesis_Workflow cluster_esterification Esterification cluster_workup Workup & Purification cluster_analysis Analysis start D-cysteine Hydrochloride reagents Methanol + Acid Catalyst (e.g., SOCl2 or TMSCl) start->reagents Suspend reaction Reaction at Controlled Temperature reagents->reaction Add evaporation Solvent Evaporation reaction->evaporation After completion precipitation Precipitation with Anti-solvent (e.g., Ether) evaporation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Methyl D-cysteinate Hydrochloride drying->product analysis Purity & Identity Check (NMR, MS, HPLC) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product oxidation Oxidation to D-cystine? start->oxidation incomplete_rxn Incomplete Reaction? start->incomplete_rxn racemization Racemization? start->racemization purification_issue Purification Issues? start->purification_issue inert_atm Use Inert Atmosphere & Degassed Solvents oxidation->inert_atm monitor_rxn Monitor Reaction (TLC) & Use Excess Reagents incomplete_rxn->monitor_rxn chiral_hplc Analyze by Chiral HPLC racemization->chiral_hplc recrystallize Optimize Crystallization (Solvent System, Cooling) purification_issue->recrystallize

Caption: Troubleshooting logic for common issues in the synthesis.

References

How to improve the yield of Methyl D-cysteinate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl D-cysteinate hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the common method of esterification of D-cysteine hydrochloride with methanol and thionyl chloride.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Side reactions: Formation of byproducts such as D-cystine methyl ester (due to oxidation) or diketopiperazines. 3. Moisture: Presence of water in reagents or glassware can hydrolyze thionyl chloride and the product ester. 4. Loss during workup: Product lost during extraction, precipitation, or recrystallization steps.1. Reaction Time & Temperature: Extend the reflux time (e.g., to 3.5-4 hours) or ensure the reaction is maintained at the optimal temperature (reflux). Monitor reaction completion using Thin Layer Chromatography (TLC). 2. Minimize Side Reactions: Add thionyl chloride dropwise at a low temperature (0 °C) to control the exothermic reaction.[1] Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. 3. Anhydrous Conditions: Use anhydrous methanol and thoroughly dry all glassware. Thionyl chloride is highly reactive with water. 4. Optimize Workup: Ensure complete precipitation by adding a sufficient amount of a non-polar solvent like diethyl ether and allowing adequate time for crystallization at low temperature (e.g., 4 °C).
Product is Discolored (Yellow or Brown) 1. Degradation: Overheating during reaction or solvent evaporation. 2. Impurities: Presence of colored impurities from starting materials or side reactions.1. Temperature Control: Avoid excessive heating during reflux and rotary evaporation. 2. Purification: Recrystallize the crude product from a methanol/diethyl ether solvent system to remove colored impurities.[2] Activated carbon treatment can also be considered.
Difficulty in Product Precipitation/Crystallization 1. Supersaturation: The product remains dissolved in the solvent. 2. Oily Product: Formation of an oil instead of a solid, which can be due to residual solvent or impurities.1. Induce Crystallization: Add more anti-solvent (diethyl ether) until persistent cloudiness is observed.[2] Scratch the inside of the flask with a glass rod. Use a seed crystal if available. Allow the solution to stand for an extended period (even up to a week) in a refrigerator.[2] 2. Remove Impurities: Ensure all volatile byproducts and excess solvent are removed under reduced pressure before attempting crystallization.[1] If an oil persists, try redissolving it in a minimal amount of methanol and repeating the precipitation.
Inconsistent Results Between Batches 1. Reagent Quality: Varying quality or age of D-cysteine hydrochloride or thionyl chloride. 2. Procedural Variations: Minor, unintentional changes in reaction setup, addition rates, or workup.1. Reagent Consistency: Use reagents from the same batch and of high purity. Ensure thionyl chloride is fresh as it can decompose over time. 2. Standardize Protocol: Maintain a detailed and consistent experimental protocol. Document all parameters such as volumes, temperatures, and reaction times meticulously for each run.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the esterification of D-cysteine hydrochloride using methanol as both the solvent and reagent, with thionyl chloride (SOCl₂) as the catalyst and activating agent.[3][4] This one-step procedure is efficient and generally provides good yields.[4] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.

Q2: Why is it crucial to add thionyl chloride slowly and at a low temperature?

A2: The reaction between thionyl chloride and methanol is highly exothermic. Adding it slowly to a cooled solution (0 °C) helps to control the reaction rate, dissipate heat, and prevent uncontrolled boiling of the methanol.[1] This controlled addition minimizes the formation of undesirable byproducts and ensures a safer procedure.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction is the oxidation of the free thiol (-SH) group of cysteine to form a disulfide bond, resulting in the D-cystine dimethyl ester hydrochloride byproduct. This can be minimized by running the reaction under an inert atmosphere. Other potential side reactions include polymerization and degradation if the reaction is overheated.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable solvent system would be one that can clearly separate the starting material (D-cysteine hydrochloride) from the product (this compound). The starting material is much more polar and will have a lower Rf value than the product ester.

Q5: What is the best way to purify the final product?

A5: The most common purification method is recrystallization.[6] After evaporating the methanol, the crude product is typically dissolved in a minimal amount of hot methanol, and then diethyl ether is added until the solution becomes cloudy. Cooling this mixture allows for the crystallization of the pure this compound, which can then be collected by filtration.[2]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.

  • Reagents: Suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension at 0 °C over a period of 30 minutes.[1] The solid will gradually dissolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude solid or oil in a minimum amount of warm methanol. Add anhydrous diethyl ether slowly with stirring until the solution becomes persistently cloudy.

  • Crystallization: Place the flask in a refrigerator (4 °C) and allow the product to crystallize.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. A typical yield is around 85%.[6]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Suspend D-Cysteine HCl in Anhydrous Methanol B Cool to 0 °C in Ice Bath A->B C Slowly Add Thionyl Chloride B->C D Warm to RT, then Reflux for 3-4h C->D E Evaporate Solvent (Rotary Evaporator) D->E F Recrystallize from Methanol/Diethyl Ether E->F G Filter and Dry Final Product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Was the reaction run to completion? Start->Q1 Sol1 Extend reflux time Monitor with TLC Q1->Sol1 No Q2 Were anhydrous conditions maintained? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use dry glassware and anhydrous methanol Q2->Sol2 No Q3 Was thionyl chloride added slowly at 0 °C? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Control addition rate to minimize side reactions Q3->Sol3 No End Optimize Workup/ Purification Steps Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: HPLC Analysis of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl D-cysteinate hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question 1: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing basic compounds like this compound.[1] This phenomenon is often caused by secondary interactions between the analyte's primary amine group and residual silanol groups on the silica-based stationary phase of the HPLC column.[1]

Summary of Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a mobile phase with a low pH (e.g., buffered to pH 3-7) to neutralize the silanol groups.[1] Consider using an end-capped column to minimize silanol activity.[1]
Column Overload Reduce the injection volume or dilute the sample to avoid saturating the column.[1] A column with a larger diameter and higher capacity can also be used.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a different solvent is necessary, ensure it is weaker than the mobile phase to prevent peak distortion.
Column Degradation Contamination or voids at the column inlet can lead to peak tailing. Regularly flush the column with a strong solvent and use a guard column to protect it.[1] If the problem persists, the column may need to be replaced.

Question 2: My chromatogram shows split peaks for what should be a single analyte. What is the cause?

Answer:

Split peaks, where a single compound appears as two or more peaks, can arise from several issues related to the sample introduction or the column itself.[1]

Summary of Potential Causes and Solutions for Split Peaks:

Potential Cause Recommended Solution
Injection Problems Ensure the sample is fully dissolved in the injection solvent. Incompatibility between the sample solvent and the mobile phase can cause peak splitting.
Partial Column Blockage A clogged frit or a void at the head of the column can disrupt the sample band, leading to splitting. Replace the frit or the column if necessary.
Column Overloading Injecting too much sample can lead to peak splitting.[1] Reduce the sample concentration or injection volume.
Co-elution with an Impurity An impurity may be co-eluting with the analyte. Adjusting the mobile phase composition or gradient may help resolve the two peaks.

Question 3: I am experiencing inconsistent retention times for this compound. What could be the problem?

Answer:

Shifts in retention time can compromise the reliability of your analytical method. The stability of the mobile phase, column temperature, and HPLC system are critical for consistent retention.

Summary of Potential Causes and Solutions for Retention Time Shifts:

Potential Cause Recommended Solution
Mobile Phase Inconsistency Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent composition can lead to variable retention.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature. Even minor temperature changes can affect retention times.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift.
Pump and System Issues Leaks in the pump or injector, or issues with the check valves, can cause flow rate fluctuations, leading to inconsistent retention times. Regular maintenance is crucial.

Question 4: I am observing ghost peaks in my blank runs. Where are they coming from?

Answer:

Ghost peaks are unexpected peaks that appear in the chromatogram, even when no sample is injected. They are typically due to contamination or carryover from previous injections.[2]

Summary of Potential Causes and Solutions for Ghost Peaks:

Potential Cause Recommended Solution
Sample Carryover Implement a robust needle wash protocol between injections. A strong solvent wash can help remove residual sample from the injector.
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases before use.
Sample Degradation This compound may degrade over time, especially if the sample solution is not fresh. Prepare samples immediately before analysis and store them under appropriate conditions (e.g., refrigerated).[3] Cysteine solutions are known to be more stable in acidic conditions and can oxidize to form cystine.[4][5]
Bleed from the Column or System Components from the column's stationary phase or from system tubing can sometimes elute as ghost peaks. Flushing the system and column thoroughly can help.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[6] A common mobile phase could be Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm), as cysteine derivatives may have limited UV absorbance without derivatization.

  • Temperature: 25 °C

Q2: Do I need to derivatize this compound for HPLC analysis?

A2: Derivatization is often recommended for amino acids and their derivatives to enhance detection sensitivity, especially for UV or fluorescence detectors.[7] Common derivatizing agents include:

  • Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) [8]

  • Dansyl chloride [9]

  • o-Phthalaldehyde (OPA) [10]

The choice of derivatization agent will depend on the specific requirements of your analysis and the available detection capabilities.

Q3: How should I prepare and store my this compound samples?

A3: For optimal stability, dissolve this compound in a slightly acidic solution, such as the mobile phase or a dilute acid.[4] It is recommended to prepare solutions fresh daily and store them at low temperatures (e.g., -20°C for short-term storage, -80°C for longer-term).[3] Avoid repeated freeze-thaw cycles.[3] Since cysteine derivatives can oxidize to form dimers (cystine), it is crucial to minimize exposure to air and light.[4][5]

Q4: How can I separate the D- and L-enantiomers of Methyl Cysteinate hydrochloride?

A4: To separate enantiomers, a chiral stationary phase (CSP) is required.[11] Chiral HPLC is a specialized technique, and column selection is critical.[11][12] Method development often involves screening different types of chiral columns and mobile phases to achieve separation. Derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard reversed-phase column.[13]

Experimental Protocol: Standard HPLC Analysis

This protocol outlines a general method for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS compatibility)[6]

  • 0.45 µm syringe filters

2. Instrument and Conditions:

Parameter Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

3. Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. Degas the mobile phase for at least 15 minutes before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting start Start Analysis problem Chromatographic Problem Observed start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes retention_time Retention Time Shift? problem->retention_time No tailing Tailing peak_shape->tailing Yes splitting Splitting peak_shape->splitting No ghost_peaks Ghost Peaks? retention_time->ghost_peaks No check_temp_flow Check Temperature & Flow Rate retention_time->check_temp_flow Yes check_contamination Check for Contamination ghost_peaks->check_contamination Yes end Problem Resolved ghost_peaks->end No check_mobile_phase Check Mobile Phase (pH, Composition) tailing->check_mobile_phase check_injection Check Injection (Solvent, Volume) splitting->check_injection check_column Check Column (Overload, Degradation) check_mobile_phase->check_column If persists check_equilibration Check System Equilibration check_mobile_phase->check_equilibration If persists check_column->end check_injection->check_column If persists check_temp_flow->check_mobile_phase If persists check_equilibration->end check_sample_prep Review Sample Preparation & Stability check_contamination->check_sample_prep If persists check_sample_prep->end

Caption: Troubleshooting workflow for HPLC analysis.

References

Preventing degradation of Methyl D-cysteinate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl D-cysteinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of its free thiol (-SH) group. This oxidation is often catalyzed by factors such as elevated pH, the presence of metal ions, and exposure to oxygen and light. The initial oxidation product is typically the disulfide dimer, D-cystine dimethyl ester. Further oxidation can lead to the formation of sulfinic and sulfonic acid derivatives.

Q2: How should I store this compound solutions to minimize degradation?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. It is recommended to store aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[1]. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to prepare single-use aliquots. Solutions should be stored in tightly sealed containers to minimize exposure to air.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in water and methanol. For cell culture applications, it is typically dissolved in a buffered saline solution, and the pH should be adjusted to the desired level for the experiment[2]. When preparing solutions, it is crucial to use deoxygenated solvents to reduce the initial presence of dissolved oxygen, a key contributor to oxidation.

Q4: At what pH is a solution of this compound most stable?

A4: Cysteine and its derivatives are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline levels, the thiol group is more readily deprotonated to the thiolate anion, which is significantly more susceptible to oxidation. Therefore, to maintain stability, it is recommended to keep the pH of the solution acidic (ideally below pH 6) whenever the experimental conditions allow. For instance, studies on S-(purin-6-yl)-L-cysteine, a related compound, have shown it to be more stable under acidic (pH 3.6) and basic (pH 9.6) conditions than at a neutral pH[3].

Q5: Can I use standard buffers to prepare my this compound solution?

A5: Yes, standard biological buffers can be used. However, it is important to be aware that buffers containing metal ions (e.g., some phosphate buffers) can potentially catalyze oxidation. It is advisable to use buffers prepared with high-purity water and to consider the addition of a chelating agent like EDTA to sequester trace metal contaminants, thereby reducing the rate of metal-catalyzed oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over a short period. Rapid oxidation of the thiol group.Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C. Use deoxygenated solvents for solution preparation.
Precipitate formation in the solution. Formation of the less soluble disulfide dimer (D-cystine dimethyl ester) upon oxidation.Ensure the solution is stored under an inert atmosphere (e.g., nitrogen or argon). If possible, add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution, if compatible with your experimental setup, to maintain the thiol in its reduced state.
Inconsistent experimental results. Variable degradation of the compound between experiments.Standardize the solution preparation protocol. Pay close attention to pH, temperature, and exposure to light and air during preparation and handling. Use a validated analytical method, such as HPLC, to confirm the concentration and purity of the solution before use.
Discoloration of the solution (e.g., yellowing). Potential formation of various oxidation byproducts.Discard the solution. Prepare a fresh solution using high-purity reagents and solvents. Protect the solution from light by using amber vials or wrapping the container in foil.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of cysteine derivatives is known to be influenced by several factors. The following table summarizes general stability trends and recommended conditions based on available data for related compounds.

Condition Observation Recommendation
pH Stability is highest in acidic solutions (pH < 6). The rate of oxidation increases significantly at neutral and alkaline pH due to the formation of the more reactive thiolate anion.Maintain solutions at an acidic pH whenever possible. Adjust the pH immediately before use if a different pH is required for the experiment.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during the experiment.
Light Exposure UV and visible light can promote the photo-oxidation of the thiol group.Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Oxygen The presence of dissolved oxygen is a major driver of oxidation.Use deoxygenated solvents for solution preparation. Purge the headspace of the storage container with an inert gas like nitrogen or argon.
Metal Ions Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.Use high-purity water and reagents. Consider adding a chelating agent such as EDTA (0.1-1 mM) to the solution to sequester metal ions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.

Materials:

  • This compound powder

  • High-purity, deoxygenated water or desired buffer (e.g., phosphate-buffered saline, PBS)

  • EDTA (optional)

  • Nitrogen or Argon gas

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water or buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Solution: In a sterile environment, weigh the required amount of this compound powder. Dissolve it in the deoxygenated solvent to the desired final concentration (e.g., 100 mM). If using a chelating agent, add EDTA to a final concentration of 0.5 mM.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to the desired acidic range (e.g., pH 4-5) using dilute HCl.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes or vials.

  • Inert Atmosphere: Before sealing, purge the headspace of each aliquot with nitrogen or argon gas to displace any remaining oxygen.

  • Storage: Immediately store the aliquots at -80°C for long-term storage.

Protocol 2: Monitoring the Stability of this compound in Solution by HPLC

Objective: To quantitatively assess the degradation of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution prepared as in Protocol 1.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase: A suitable mobile phase for separating cysteine derivatives. A common starting point is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Reference standard of this compound.

Procedure:

  • Method Development: Develop an HPLC method that provides good separation of the this compound peak from potential degradation products (e.g., the disulfide dimer).

  • Standard Curve: Prepare a series of dilutions of a freshly prepared this compound solution of known concentration to generate a standard curve.

  • Sample Incubation: Incubate the this compound solution under the conditions you wish to test (e.g., specific pH, temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.

  • HPLC Analysis: Immediately inject the aliquot onto the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point. Use the standard curve to determine the concentration of the remaining compound.

  • Degradation Calculation: Calculate the percentage of degradation over time. The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

degradation_pathway MDCH Methyl D-cysteinate hydrochloride (R-SH) Thiolate Thiolate Anion (R-S⁻) MDCH->Thiolate Deprotonation (Higher pH) Disulfide D-cystine dimethyl ester (R-S-S-R) MDCH->Disulfide Direct Oxidation Thiolate->Disulfide Oxidation (O₂, Metal Ions) Sulfinic Sulfinic Acid (R-SO₂H) Disulfide->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Further Oxidation

Caption: Primary degradation pathway of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis (Optional) prep Prepare fresh solution in deoxygenated buffer ph_adjust Adjust to desired pH prep->ph_adjust aliquot Aliquot into single-use tubes ph_adjust->aliquot storage Store at -80°C aliquot->storage thaw Thaw one aliquot on ice storage->thaw use Use immediately in experiment (e.g., cell-based assay) thaw->use sample Take time-point samples use->sample hplc Analyze by HPLC sample->hplc quantify Quantify degradation hplc->quantify

Caption: Recommended workflow for handling this compound solutions.

References

Optimizing reaction conditions for peptide coupling with Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comparative data, and experimental protocols specifically for optimizing peptide coupling reactions involving Methyl D-cysteinate hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound.

Issue 1: Low Peptide Coupling Yield

Q: I am experiencing a low yield of my desired peptide. What are the common causes and how can I troubleshoot this?

A: Low coupling yield is a frequent issue in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The primary causes are often incomplete coupling or deprotection, or peptide aggregation.

Symptoms:

  • Low recovery of the final product after purification.

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture with significant amounts of truncated sequences or starting materials.

  • HPLC analysis of the crude product shows a low-purity profile with multiple peaks.[1]

Troubleshooting Steps:

  • Verify Coupling Completion: Use a colorimetric test, such as the Kaiser test, on a few resin beads to check for free primary amines. A blue color indicates an incomplete coupling reaction.[1]

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids or difficult sequences, more efficient reagents may be required.

    • Onium Salts (HATU, HBTU, COMU): These reagents are highly reactive and fast but require a base, which can increase the risk of side reactions with cysteine.[2][3] COMU is a newer generation reagent with high efficiency and better solubility.[3][4]

    • Carbodiimides (DIC, EDC): Often used with additives like HOBt or OxymaPure to increase efficiency and suppress racemization.[2][5] The combination of DIC/Oxyma is effective and minimizes racemization.[5]

  • Extend Reaction Time/Double Couple: If coupling is slow, extend the reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection step.

  • Address Peptide Aggregation: Difficult sequences, particularly those rich in hydrophobic residues, can aggregate on the resin, blocking reactive sites.[1]

    • Switch to a more polar solvent like DMF/NMP.

    • Perform the coupling at a slightly elevated temperature (e.g., 35-40°C), but be cautious as this can increase racemization.

  • Check Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are fresh, high-purity, and anhydrous.[1]

Issue 2: Significant Racemization of the Cysteine Residue

Q: My final product contains a significant amount of the L-cysteine diastereomer. How can I prevent racemization?

A: Cysteine is highly susceptible to racemization during peptide coupling, especially when base-mediated activation methods are used.[5][6] The acidic α-proton of the activated cysteine ester can be abstracted by a base, leading to loss of stereochemical integrity.[7]

Symptoms:

  • HPLC analysis shows a doublet or a shoulder peak for the main product.

  • Chiral chromatography or NMR analysis confirms the presence of the diastereomer.

Troubleshooting Steps:

  • Choice of Base: This is the most critical factor.

    • Avoid strong, non-hindered bases.

    • Use a weaker or sterically hindered base. 2,4,6-Collidine is highly recommended over N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to suppress racemization.[2][8][9]

  • Choice of Coupling Method:

    • Avoid pre-activation steps with base-mediated reagents (like HBTU/DIPEA) for extended periods, as this exacerbates racemization.[5][9]

    • Use carbodiimide methods with racemization-suppressing additives like DIC/HOBt or DIC/OxymaPure . These conditions are acidic/neutral and minimize the risk.[5]

    • If using onium salts like HBTU, combine them with HOBt and a hindered base like 2,4,6-trimethylpyridine (TMP).[9]

  • Lower the Temperature: Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures which can accelerate racemization.[7]

  • Use Pre-formed Active Esters: Coupling with pre-formed OPfp (pentafluorophenyl) esters can reduce racemization.[9]

Issue 3: Unwanted Side Products (Disulfide Bonds, Alkylation)

Q: My MS analysis shows peaks corresponding to dimers (+2 Da) or other unexpected adducts. What are these side reactions and how can I avoid them?

A: The thiol group of cysteine is highly nucleophilic and prone to oxidation and other side reactions if not properly managed.

Symptoms:

  • Disulfide Formation: MS shows peaks corresponding to the dimer of your peptide. This occurs due to oxidation of the free thiol group.

  • S-Alkylation: During the final TFA cleavage step, carbocations generated from the resin linker (e.g., Wang resin) or side-chain protecting groups can be trapped by the cysteine thiol.[6][10] This is especially problematic for C-terminal cysteine residues.[6]

  • β-piperidinylalanine Formation: When using piperidine for Fmoc deprotection, base-catalyzed elimination can form a dehydroalanine intermediate, which then reacts with piperidine.[5][6]

Troubleshooting Steps:

  • Protect the Thiol Group: The thiol side chain of cysteine must be protected throughout the synthesis. The trityl (Trt) group is a common choice as it is removed during the final TFA cleavage.[5][11] For syntheses requiring selective disulfide bond formation, orthogonal protecting groups like Acm or Mmt are used.[5][12]

  • Use Scavengers During Cleavage: To prevent S-alkylation, always use a cleavage cocktail containing scavengers. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For cysteine-containing peptides, adding 1,2-ethanedithiol (EDT) is highly recommended to scavenge cations and keep the thiol in its reduced state.[5][13]

  • Minimize Piperidine Exposure: To reduce β-piperidinylalanine formation, especially for C-terminal cysteine, consider using a more labile resin (e.g., 2-chlorotrityl chloride) or a different thiol protecting group like tetrahydropyranyl (Thp), which is reported to lessen this side reaction.[5][14]

  • Handle Purified Peptide Carefully: Free-thiol peptides are easily oxidized by atmospheric oxygen.[5] After purification, immediately freeze-dry the peptide and store it under an inert atmosphere (e.g., argon).[5] If disulfide bond formation is desired, it should be done in a controlled manner.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used instead of the free amino acid? A1: The hydrochloride salt enhances the stability and shelf-life of the amino acid ester. However, it requires the addition of one equivalent of a base during the coupling reaction to neutralize the salt and free the nucleophilic amino group.[2]

Q2: Which coupling reagent is the best for Methyl D-cysteinate? A2: There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and reaction conditions. However, for minimizing racemization, a combination of DIC with an additive like HOBt or OxymaPure is a very safe and effective choice.[5] If a faster coupling is needed, an onium salt like HATU or COMU can be used, but it must be paired with a hindered base like 2,4,6-collidine to control racemization.[8][9]

Q3: Do I need to protect the thiol group of cysteine? A3: Yes, absolutely. The thiol side chain is highly reactive and must be protected to prevent unwanted side reactions like oxidation (disulfide bond formation) and alkylation.[11][12] The choice of protecting group (e.g., Trt, Acm, Mmt) depends on your overall synthetic strategy.[5][17]

Q4: What is the role of additives like HOBt and OxymaPure? A4: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) are used with coupling reagents, particularly carbodiimides. They act as activating agents to form an active ester intermediate, which enhances the coupling rate and, crucially, suppresses racemization.[2][4][18] Oxyma-based reagents are generally considered safer alternatives to the potentially explosive HOBt-based compounds.[4]

Q5: How can I confirm the final product is the correct stereoisomer? A5: The most reliable method is to compare the HPLC retention time of your synthetic peptide with an authentic standard of the desired D-cysteine-containing peptide. If a standard is unavailable, chiral amino acid analysis after hydrolysis of the peptide can determine the D/L ratio of the cysteine residue. Advanced NMR techniques can also be used to distinguish between diastereomers.

Comparative Data Tables

Table 1: Comparison of Common Coupling Reagents for Cysteine
Coupling ReagentAdditiveBase RequiredSpeedRacemization RiskNotes
DIC (Diisopropylcarbodiimide)HOBt or OxymaPureNo (1 eq. for HCl salt)ModerateLowGood for minimizing racemization.[5] Urea byproduct is soluble.
EDC (Water-Soluble Carbodiimide)HOBt or OxymaPureNo (1 eq. for HCl salt)ModerateLowIdeal for aqueous-phase couplings; urea byproduct is water-soluble.[2]
HBTU / TBTU NoneYes (e.g., DIPEA, NMM)FastHighHigh risk of racemization with Cys; use hindered bases instead.[3][9]
HATU NoneYes (e.g., DIPEA, NMM)Very FastHighMore reactive than HBTU but also carries a high racemization risk.[3]
COMU NoneYes (e.g., DIPEA, NMM)Very FastModerate-HighHigh efficiency, good solubility, and considered safer than HOBt-based reagents.[3][4]
Table 2: Influence of Base on Cysteine Racemization
BaseSteric HindranceBasicityRacemization Potential with CysRecommendation
DIPEA (DIPEA)HighStrongHighNot recommended for sensitive couplings involving cysteine.[9]
NMM (N-Methylmorpholine)LowModerateHighSignificant racemization observed in some studies.[2][8]
2,4,6-Collidine HighModerateLowHighly Recommended. Effectively suppresses racemization.[8]
TMP (2,4,6-Trimethylpyridine)HighModerateLowRecommended. Good alternative to collidine.[9]

Experimental Protocols

Protocol 1: General Peptide Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization.

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL per gram of resin) for 30 minutes.

  • Amino Acid Preparation: In a separate vial, dissolve the N-terminally protected amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and this compound (3 eq.) in a minimal amount of DMF.

  • Base Addition: Add a tertiary base (e.g., NMM or DIPEA, 3 eq.) to the amino acid mixture to neutralize the hydrochloride salt. Note: For coupling an activated acid to the N-terminus of Methyl D-cysteinate, this step is critical.

  • Coupling Activation: Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. If the test is positive (blue), the coupling is incomplete; extend the reaction time or re-couple.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Final Cleavage of a Cysteine(Trt)-Containing Peptide

This protocol uses a scavenger cocktail to prevent side reactions.

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS) . Use approximately 10 mL of cocktail per gram of resin. Work in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Storage: Dry the crude peptide pellet under vacuum. For long-term storage, lyophilize the peptide and store it under argon at -20°C or lower.[5]

Visualizations

Workflow and Troubleshooting Diagrams

Peptide_Coupling_Workflow cluster_start cluster_coupling Coupling Step cluster_check Quality Control cluster_deprotect Next Cycle Start Start: Resin-bound Peptide (Free N-terminus) PrepareAA Prepare Solution: 1. Protected Amino Acid 2. Coupling Reagent 3. Base (if needed) Start->PrepareAA Couple Add solution to resin Agitate 2-4h PrepareAA->Couple KaiserTest Kaiser Test Couple->KaiserTest KaiserTest->Couple Positive (Incomplete) 'Double Couple' Wash Wash Resin KaiserTest->Wash Negative (Complete) Deprotect Fmoc Deprotection (e.g., Piperidine/DMF) Wash->Deprotect NextAA Ready for Next Amino Acid Deprotect->NextAA

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Troubleshooting_Racemization Problem Problem: High Racemization of Cysteine CheckBase 1. Check Base Used Problem->CheckBase BaseIsDIPEA Is it DIPEA or NMM? CheckBase->BaseIsDIPEA SwitchBase Solution: Switch to 2,4,6-Collidine or TMP BaseIsDIPEA->SwitchBase Yes CheckReagent 2. Check Coupling Method BaseIsDIPEA->CheckReagent No ReagentIsOnium Is it HBTU/HATU with long pre-activation? CheckReagent->ReagentIsOnium SwitchReagent Solution: Use DIC/OxymaPure or reduce pre-activation time ReagentIsOnium->SwitchReagent Yes CheckTemp 3. Check Temperature ReagentIsOnium->CheckTemp No TempHigh Is temp > RT? CheckTemp->TempHigh LowerTemp Solution: Perform coupling at 0°C or Room Temperature TempHigh->LowerTemp Yes

Caption: Troubleshooting flowchart for minimizing cysteine racemization.

References

Side reactions to consider when using Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Methyl D-cysteinate hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning cloudy and I'm observing a new product with approximately double the mass of my starting material. What is happening?

A1: This is a classic sign of oxidation of the thiol group (-SH) on this compound to form a disulfide bond (-S-S-), resulting in the formation of the D-cystine dimethyl ester dihydrochloride dimer. This is one of the most common side reactions for cysteine and its derivatives.[1][2]

Troubleshooting Guide for Oxidation/Dimerization

IssueProbable CauseRecommended Solution
Formation of Dimer Exposure to oxygen (air), basic pH, presence of metal ions.1. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[3] 2. Control pH: Maintain a neutral or slightly acidic pH, as basic conditions facilitate the deprotonation of the thiol to the more reactive thiolate anion.[4] 3. Reducing Agents: If the dimer has already formed, it can often be reversed by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][6]
Difficulty in Preventing Dimerization Inherent sensitivity of the free thiol.For applications where the free thiol is not immediately required for the reaction, consider using an S-protected cysteine derivative, such as Fmoc-D-Cys(Trt)-OH, and deprotecting the thiol in a later step.[7]

Experimental Protocol: Reduction of D-cystine dimethyl ester

  • Dissolve the dimerized product in a suitable deoxygenated solvent (e.g., water or a buffer at neutral pH).

  • Add 1.5 to 2.0 equivalents of Dithiothreitol (DTT).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS to confirm the disappearance of the dimer and the appearance of the monomer.

  • Once the reaction is complete, the excess DTT can be removed by extraction or chromatography.

Oxidation_Pathway cluster_main Oxidation of Methyl D-cysteinate Methyl_D_cysteinate_1 Methyl D-cysteinate Dimer D-cystine dimethyl ester (Dimer) Methyl_D_cysteinate_1->Dimer Oxidation (O2, basic pH) Methyl_D_cysteinate_2 Methyl D-cysteinate Methyl_D_cysteinate_2->Dimer Dimer->Methyl_D_cysteinate_1 Reduction (e.g., DTT, TCEP)

Caption: Oxidation of Methyl D-cysteinate to its dimer and reversal.

Q2: I'm concerned about the stereochemical integrity of the chiral center in my molecule during a reaction. How can I prevent and detect racemization?

A2: Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, is a significant risk, particularly in reactions involving the activation of the carboxyl group, such as in peptide synthesis, or under basic conditions.[8][9] The use of certain bases and coupling reagents can promote the abstraction of the alpha-proton, leading to a loss of stereochemical purity.[8]

Troubleshooting Guide for Racemization

IssueProbable CauseRecommended Solution
Loss of Stereochemical Purity Use of strong, non-hindered bases (e.g., N-methylmorpholine), high reaction temperatures, prolonged pre-activation times with coupling reagents.[8][10]1. Base Selection: Use a sterically hindered and weaker base like 2,4,6-collidine.[8] 2. Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0-4 °C).[11] 3. Coupling Reagents: For peptide coupling, use additives that suppress racemization like 1-hydroxybenzotriazole (HOBt) or its analogues with carbodiimides. Avoid prolonged pre-activation steps.[7]
Detection of L-enantiomer Racemization has occurred.Chiral HPLC: The most reliable method to quantify the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[1][12][13]

Quantitative Data on Racemization in Cysteine Coupling (for N-protected analogues)

The following table, adapted from studies on N-protected cysteine in peptide synthesis, illustrates the impact of reaction conditions on racemization. While not directly for this compound, it provides valuable guidance.

Coupling Conditions% D-enantiomer formed (Racemization)
HBTU/NMM, 5 min pre-activation~50%[8]
HBTU/2,4,6-collidine, no pre-activation< 5%[8]
Microwave synthesis at 80°CSignificant racemization[10]
Microwave synthesis at 50°CRacemization limited[10]

Experimental Protocol: Detection of Racemization by Chiral HPLC

  • Sample Preparation: Ensure your sample is clean and dissolved in a suitable mobile phase compatible solvent.

  • Column: Utilize a chiral stationary phase column known to separate amino acid enantiomers (e.g., Astec CHIROBIOTIC® T).[1]

  • Mobile Phase: A common mobile phase system is a mixture of water, methanol, and formic acid. The exact ratio will need to be optimized for your specific system.[1]

  • Detection: Use a standard UV or MS detector.

  • Analysis: Inject a standard of L-cysteine methyl ester hydrochloride to determine its retention time. Compare this to the chromatogram of your sample to identify and quantify the presence of the L-enantiomer.

Racemization_Workflow cluster_workflow Troubleshooting Racemization Start Reaction with Methyl D-cysteinate HCl Check_Purity Check for presence of L-enantiomer via Chiral HPLC Start->Check_Purity Racemization_Detected Racemization Detected Check_Purity->Racemization_Detected Yes No_Racemization No significant racemization Check_Purity->No_Racemization No Optimize_Conditions Optimize Reaction Conditions: - Use hindered base (e.g., collidine) - Lower reaction temperature - Modify coupling reagents/additives Racemization_Detected->Optimize_Conditions Optimize_Conditions->Start Re-run reaction Proceed Proceed to next step No_Racemization->Proceed

Caption: Workflow for troubleshooting racemization.

Q3: Are there other potential side reactions I should be aware of?

A3: Yes, depending on your reaction conditions, you should also consider the possibility of ester hydrolysis and unwanted N-acylation .

  • Ester Hydrolysis: Under strongly acidic or basic conditions, or in the presence of water over prolonged reaction times, the methyl ester group can be hydrolyzed back to a carboxylic acid. This can be monitored by LC-MS, looking for a decrease in mass corresponding to the loss of a methyl group.

  • Unwanted N-acylation: The free amino group is a nucleophile and can react with electrophilic reagents in your reaction mixture, leading to undesired side products. If your reaction involves an acylation step, the amino group of this compound will likely be acylated if it is not the intended target.

Troubleshooting Guide for Other Side Reactions

IssueProbable CauseRecommended Solution
Ester Hydrolysis Presence of water, strong acid or base, prolonged reaction times.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. pH Control: Maintain neutral or mildly acidic/basic conditions where possible.
Unwanted N-acylation Presence of a free amino group and an acylating agent.If the amino group is not the intended reaction site, use an N-protected derivative (e.g., Boc-D-Cys(Trt)-OMe) and deprotect in a subsequent step.

References

Addressing poor solubility of Methyl D-cysteinate hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Methyl D-cysteinate hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound? A1: this compound, an amino acid derivative, is a white to off-white solid crystalline powder.[1][2][3] It is soluble in Dimethyl Sulfoxide (DMSO), with slight solubility in methanol and water.[3] Its solubility is known to increase with temperature.[4][5] For instance, in DMSO, a concentration of 50 mg/mL can be achieved, sometimes requiring sonication for complete dissolution.[1][2]

Q2: How does pH affect the solubility of this compound in aqueous solutions? A2: As a hydrochloride salt of an amino acid ester, its solubility in water is significantly dependent on pH. Generally, the solubility of amino acids increases in solutions with a pH above or below their isoelectric point.[6] For this compound, maintaining a slightly acidic pH can improve solubility by keeping the amine group protonated.

Q3: What are the recommended storage conditions for both the solid compound and its solutions? A3: The solid compound should be stored at 4°C, sealed, and kept away from moisture.[1][2] Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1][2] These aliquots can be stored at -80°C for up to six months or at -20°C for one month.[1][2]

Q4: Are there any known incompatibilities for this compound? A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Care should be taken to avoid these substances in your experimental setup.

Troubleshooting Guides

Issue: Precipitate forms when preparing aqueous solutions.

This is a common issue that can often be resolved by systematically evaluating several factors. The logical workflow below can help diagnose the root cause.

A Precipitation Observed in Aqueous Solution B Check Solution pH A->B C Adjust pH to < 7 (e.g., with 0.1M HCl) B->C pH is Neutral or Basic D Check Concentration B->D pH is Acidic G Solution Clear? C->G E Reduce Concentration D->E Above Limit F Apply Gentle Warming (30-40°C) D->F Within Limit E->G F->G H Problem Solved G->H Yes I Consider Alternative Solvent (e.g., DMSO) G->I No

Caption: Troubleshooting workflow for aqueous solution precipitation.

Issue: Difficulty dissolving the compound in organic solvents.

Even in recommended organic solvents, dissolution can sometimes be challenging. Factors like solvent quality and physical agitation play a key role.

start Incomplete Dissolution in Organic Solvent check_solvent Using Hygroscopic Solvent? (e.g., DMSO) start->check_solvent use_new Use Fresh, Anhydrous Solvent check_solvent->use_new Yes sonicate Apply Sonication check_solvent->sonicate No use_new->sonicate dissolved Compound Dissolved sonicate->dissolved Successful consult Consult Literature for Co-Solvent Systems sonicate->consult Unsuccessful

Caption: Logic for addressing issues in organic solvents.

Data Presentation: Solubility Summary

The solubility of this compound has been evaluated in numerous solvents. The following table summarizes its performance in common laboratory solvents.

SolventRelative PolaritySolubility ClassificationKey Considerations
Water 1.000Slightly SolubleHighly pH-dependent; solubility improves in acidic conditions.[3][6]
DMSO 0.444SolubleCan achieve up to 50 mg/mL.[1][2] Use fresh, anhydrous DMSO as it is hygroscopic. Sonication may be required.[1][2]
Methanol 0.762Slightly SolubleA suitable solvent for creating stock solutions.[3]
Ethanol 0.654Sparingly SolubleSolubility increases with temperature.[4][5]
Acetonitrile 0.460Sparingly SolubleGenerally lower solubility compared to more polar solvents.[7]
Dichloromethane 0.309InsolubleNot recommended for solubilization.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Preparation: Weigh 1.717 mg of this compound (MW: 171.65 g/mol ) for every 1 mL of final solution volume.

  • Initial Dissolution: Add 80% of the final volume of sterile, deionized water. Vortex briefly.

  • pH Adjustment: If the solid is not fully dissolved, check the solution's pH. Slowly add 0.1 M HCl dropwise while stirring until the solution becomes clear. Avoid making the solution excessively acidic unless required by the experimental design.

  • Final Volume: Adjust the volume to the final desired amount with deionized water.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot and store at -20°C or -80°C for long-term use.[1][2]

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Preparation: Weigh 8.58 mg of this compound for every 1 mL of final solution volume.

  • Dissolution: Add the full volume of fresh, anhydrous DMSO.

  • Agitation: Vortex the solution. If dissolution is slow or incomplete, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[1][2]

  • Storage: Aliquot into small, single-use volumes in appropriate vials. Store sealed at -20°C or -80°C to prevent moisture absorption.[1][2]

References

Best practices for handling hygroscopic Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic compound, Methyl D-cysteinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid D-cysteine. It is utilized in various research and development applications, including peptide synthesis and as a precursor for more complex molecules in drug discovery.[1][2] Its thiol group is a key functional feature, making it reactive and useful in building larger molecules.[3]

Q2: What does "hygroscopic" mean and why is it significant for this compound?

Hygroscopic means that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[4] This is a critical property to manage, as moisture absorption can lead to physical changes like clumping and caking, and chemical degradation through hydrolysis, which can compromise experimental results and product stability.[5][6][7]

Q3: How should I store this compound to maintain its integrity?

To prevent moisture absorption, this compound should be stored in a tightly sealed, airtight container.[4] For long-term stability, storage at low temperatures is recommended. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, always in sealed containers to keep them away from moisture.[1][8] It is also advisable to store the container in a dry, cool place, such as in a desiccator.[4]

Q4: What are the primary safety precautions when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[4] Ensure handling is performed in a well-ventilated area to avoid inhalation of the powder.[9] According to GHS classifications, it can cause skin and serious eye irritation.[2]

Troubleshooting Guides

Issue 1: The powder has formed clumps or caked.

  • Question: I opened my container of this compound and found that the powder is clumpy and difficult to work with. What happened and can I still use it?

  • Answer: Clumping and caking are clear indicators of moisture absorption due to the compound's hygroscopic nature.[4][5] This can make accurate weighing challenging and may indicate some level of degradation. While you may be able to break up the clumps with a spatula, the material's purity may be compromised.[4] For sensitive experiments, it is highly recommended to use a fresh, unopened container of the reagent. To prevent this, always minimize the time the container is open to the atmosphere and ensure it is tightly resealed immediately after use.[4]

Issue 2: Inconsistent results in my reactions.

  • Question: My experiments using this compound are giving inconsistent yields and side products. Could this be related to how I'm handling the compound?

  • Answer: Yes, improper handling of this hygroscopic reagent is a likely cause for inconsistent results. Absorbed moisture can act as an unwanted reactant, leading to hydrolysis of the methyl ester group or other side reactions. This alters the stoichiometry of your reaction and introduces impurities. To ensure consistency, it is crucial to handle the compound in a controlled, low-humidity environment, such as a glove box, and to use anhydrous solvents.

Issue 3: Difficulty in accurately weighing the compound.

  • Question: I'm finding it difficult to get a stable and accurate weight for this compound on the analytical balance. The reading keeps changing. Why is this happening?

  • Answer: The continuous increase in weight is a direct result of the compound absorbing moisture from the air while on the balance pan. To obtain an accurate weight, you must work quickly.[4] A recommended best practice is to weigh the compound in a glove box with a controlled inert atmosphere. If a glove box is not available, weigh a slightly larger amount than needed in a closed container, and quickly transfer the desired amount to your reaction vessel.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Weight171.64 g/mol [10]
Melting Point139-141°C[2]
Storage Temperature (Solid)Room temperature (short term), <15°C recommended[1]
Storage Temperature (Stock Solution)-20°C (1 month), -80°C (6 months)[1][8]
Solubility in DMSO≥ 50 mg/mL (requires sonication)[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, for example, in DMSO.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use a fresh, unopened bottle of anhydrous DMSO.

  • Weighing: In a low-humidity environment (preferably a glove box), quickly weigh the desired amount of this compound into a dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. Tightly cap the vial immediately.

  • Sonication: Place the vial in an ultrasonic bath to aid dissolution until the solution is clear.[8]

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store at -20°C or -80°C.[8]

Protocol 2: General Handling Workflow for a Moisture-Sensitive Reaction

This protocol provides a general workflow for using this compound in a reaction where moisture control is critical.

  • Environment Setup: If available, perform all manipulations within a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and use techniques to minimize air exposure, such as flushing reaction vessels with an inert gas.

  • Reagent Dispensing: Pre-weigh the required amount of this compound in a sealed container inside the glove box.

  • Reaction Setup: Add anhydrous solvent to the reaction vessel, followed by the this compound.

  • Reaction Monitoring: Keep the reaction under an inert atmosphere throughout the process.

  • Work-up: Use anhydrous solvents and techniques that minimize exposure to atmospheric moisture during the reaction work-up and product isolation.

Visualizations

Hygroscopic_Handling_Workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage Store in Tightly Sealed Container in a Cool, Dry Place (Desiccator) weigh Weigh Quickly in a Low-Humidity Environment (e.g., Glove Box) storage->weigh Minimize Exposure dissolve Dissolve in Anhydrous Solvent weigh->dissolve clumping Observe Clumping/ Caking? weigh->clumping reaction Conduct Reaction Under Inert Atmosphere dissolve->reaction clumping->weigh No discard Use Fresh Reagent for Critical Experiments clumping->discard Yes proceed Proceed with Caution (Non-critical use) discard->proceed If necessary

Caption: A logical workflow for handling hygroscopic this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results (e.g., low yield, side products) check_reagent Is the reagent clumped or caked? start->check_reagent check_handling Was the reagent handled in a dry environment? check_reagent->check_handling No replace_reagent Action: Replace with fresh reagent. check_reagent->replace_reagent Yes check_solvents Were anhydrous solvents used? check_handling->check_solvents Yes improve_handling Action: Use glove box or inert atmosphere techniques. check_handling->improve_handling No use_dry_solvents Action: Ensure solvents are properly dried. check_solvents->use_dry_solvents No other_factors Investigate other experimental parameters. check_solvents->other_factors Yes

Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl D-cysteinate Hydrochloride and L-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two enantiomeric forms of methyl cysteinate hydrochloride: the D-isomer and the L-isomer. Understanding the nuances in their reactivity is critical for applications in stereoselective synthesis, drug development, and proteomics. This document outlines the fundamental principles governing their reactivity and provides detailed experimental protocols for their quantitative assessment.

Core Principles: Chirality and Reactivity

Methyl D-cysteinate and methyl L-cysteinate are enantiomers, meaning they are non-superimposable mirror images of each other. In an achiral environment, where they react with achiral reagents, their chemical reactivity is identical. This is because their physical and chemical properties, such as solubility, pKa, and reaction rates with achiral molecules, are the same.

However, in a chiral environment, their reactivity can differ significantly. This is the principle behind stereoselective reactions and is of paramount importance in biological systems, where enzymes and receptors are themselves chiral.[1] This guide will explore both scenarios.

Reactivity in Achiral Environments

In reactions with achiral reagents, no difference in the reaction rate or mechanism is expected between methyl D-cysteinate and methyl L-cysteinate. The primary reactive center in these molecules is the thiol group (-SH), which is a potent nucleophile.[2][3] Common reactions include disulfide bond formation, Michael additions, and reactions with electrophiles.

Experimental Data: Reaction with Iodoacetamide (Hypothetical Data)

To illustrate the identical reactivity in an achiral setting, we present hypothetical data for the second-order rate constant of the reaction of methyl D- and L-cysteinate hydrochloride with iodoacetamide, an achiral alkylating agent.

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)
Methyl D-cysteinate hydrochloride0.25 M⁻¹s⁻¹
Methyl L-cysteinate hydrochloride0.25 M⁻¹s⁻¹

Caption: Hypothetical second-order rate constants for the reaction of methyl D- and L-cysteinate hydrochloride with iodoacetamide in an achiral buffer, demonstrating their identical reactivity.

Reactivity in Chiral Environments

When a chiral reagent, catalyst, or solvent is introduced, the reaction rates of methyl D-cysteinate and methyl L-cysteinate are expected to differ. This is because the transition states formed between each enantiomer and the chiral entity are diastereomeric, and thus have different energies. This phenomenon is the basis of kinetic resolution, a technique used to separate racemic mixtures.

Experimental Data: Enzyme-Catalyzed Acylation (Hypothetical Data)

The following table presents hypothetical data for the initial rates of an enzyme-catalyzed acylation of methyl D- and L-cysteinate hydrochloride using a chiral acyl donor. Lipases are commonly used for such kinetic resolutions.

CompoundInitial Reaction Rate (µM/min)
This compound5.2 µM/min
Methyl L-cysteinate hydrochloride85.7 µM/min

Caption: Hypothetical initial rates for the enzyme-catalyzed acylation of methyl D- and L-cysteinate hydrochloride, illustrating the significant difference in reactivity in a chiral environment.

Experimental Protocols

Determination of Thiol Reactivity with Ellman's Reagent (DTNB) in an Achiral Environment

This protocol measures the rate of reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), an achiral reagent.

Materials:

  • This compound

  • Methyl L-cysteinate hydrochloride

  • DTNB (Ellman's Reagent)

  • Phosphate buffer (100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare 1 mM stock solutions of this compound, methyl L-cysteinate hydrochloride, and DTNB in phosphate buffer.

  • In a cuvette, add 900 µL of phosphate buffer and 50 µL of the DTNB stock solution.

  • Initiate the reaction by adding 50 µL of either the methyl D-cysteinate or methyl L-cysteinate stock solution.

  • Immediately monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.

  • The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot, using the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare 1 mM stock solutions React1 Mix Buffer and DTNB Prep1->React1 Buffer & DTNB React2 Add Cysteinate Ester Prep1->React2 Cysteinate Ester React1->React2 React3 Monitor Absorbance at 412 nm React2->React3 Analysis1 Calculate Initial Rate React3->Analysis1

Caption: Workflow for determining thiol reactivity with DTNB.

Kinetic Resolution via Enantioselective N-Acetylation

This protocol demonstrates the differential reactivity of the two enantiomers in a chiral environment using an enzyme catalyst.

Materials:

  • This compound

  • Methyl L-cysteinate hydrochloride

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate (achiral acyl donor)

  • Tert-butyl methyl ether (TBME) as solvent

  • HPLC with a chiral column for analysis

Procedure:

  • In separate vials, dissolve 10 mM of this compound and methyl L-cysteinate hydrochloride in 10 mL of TBME.

  • Add 20 mM of vinyl acetate to each vial.

  • Initiate the reaction by adding 20 mg of lipase to each vial.

  • Incubate the reactions at 30°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot, quench the reaction by filtering out the enzyme, and analyze the sample by chiral HPLC.

  • Monitor the disappearance of the starting material and the formation of the N-acetylated product for each enantiomer.

G cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Setup1 Dissolve Cysteinate Ester in TBME Setup2 Add Vinyl Acetate Setup1->Setup2 Setup3 Add Lipase Setup2->Setup3 Incubate Incubate at 30°C with shaking Setup3->Incubate Sample Withdraw aliquots at time points Incubate->Sample Analyze Chiral HPLC Analysis Sample->Analyze

Caption: Workflow for the kinetic resolution of methyl cysteinate enantiomers.

Signaling Pathways and Logical Relationships

The difference in reactivity in a chiral environment can be visualized as a logical relationship where the interaction between the chiral catalyst and each enantiomer leads to diastereomeric transition states with different energy levels.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products D_Cys Methyl D-cysteinate TS_D [D-Cys-Catalyst]‡ (Higher Energy) D_Cys->TS_D L_Cys Methyl L-cysteinate TS_L [L-Cys-Catalyst]‡ (Lower Energy) L_Cys->TS_L Catalyst Chiral Catalyst Catalyst->TS_D Catalyst->TS_L Product_D Product D (Slower formation) TS_D->Product_D Product_L Product L (Faster formation) TS_L->Product_L

Caption: Energy profile of a chiral catalyzed reaction.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl D-cysteinate hydrochloride is critical for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods and alternative analytical approaches for the analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the specific analytical need (e.g., enantiomeric purity, quantification in a complex matrix), available instrumentation, and desired performance characteristics. Below is a comparison of potential analytical techniques.

Method Principle Instrumentation Sample Preparation Typical Analysis Time Advantages Limitations
Chiral RP-HPLC Enantioselective separation on a chiral stationary phase (CSP) allows for the direct resolution of D- and L-enantiomers.HPLC with UV or Mass Spectrometry (MS) detector, Chiral column (e.g., polysaccharide-based)Dissolution in a suitable solvent.15-30 minutesDirect separation of enantiomers, crucial for purity assessment.Chiral columns can be expensive and have specific mobile phase requirements.
RP-HPLC with Pre-column Derivatization The amino group of this compound is reacted with a derivatizing agent (e.g., FMOC-Cl, Dansyl Chloride) to form a UV-active or fluorescent derivative, which is then separated on a standard C18 column.[1][2][3][4]HPLC with UV or Fluorescence detector, C18 columnDerivatization reaction followed by extraction.[1]20-40 minutes (including derivatization)High sensitivity and specificity, uses common and robust C18 columns.Derivatization adds complexity to sample preparation and can be a source of variability.
Gas Chromatography-Mass Spectrometry (GC-MS) The analyte is derivatized to increase its volatility and then separated by gas chromatography and detected by mass spectrometry.[5][6][7][8]GC-MS systemMulti-step derivatization (e.g., esterification followed by acylation).[5]30-60 minutesHigh sensitivity and provides structural information from mass spectra.Requires extensive sample derivatization and is suitable for thermally stable compounds.

Experimental Protocols

Representative RP-HPLC Method with Pre-column Derivatization

This protocol describes a validated method for the quantification of this compound using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

1. Materials and Reagents:

  • This compound reference standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Boric acid buffer (pH 8.5)

  • Hexane

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in 0.1 M HCl.

  • Create a series of working standards by diluting the stock solution with the diluent.

5. Sample Preparation (Derivatization):

  • To 100 µL of the standard or sample solution, add 200 µL of boric acid buffer (pH 8.5).

  • Add 300 µL of FMOC-Cl solution (3 mg/mL in acetonitrile) and vortex for 30 seconds.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Add 400 µL of hexane and vortex for 1 minute to extract excess FMOC-Cl.

  • Centrifuge and inject the aqueous layer into the HPLC system.

6. Validation Parameters:

  • Specificity: Assessed by analyzing blank samples, placebo, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo mixture. Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day and inter-analyst): Determined by analyzing the same samples on different days by different analysts. The RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity (Forced Degradation) B->C Proceed to Validation D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Samples H->I Method is Validated

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to Cysteine Derivatives in Neuroprotective Research: Methyl D-cysteinate Hydrochloride and N-acetyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl D-cysteinate hydrochloride and a prominent alternative, N-acetyl-D-cysteine (NAC), focusing on their potential applications in neuroprotective research. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural and functional analog, D-cysteine ethyl ester, as a proxy for comparative purposes.

I. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective and physiological effects of D-cysteine ethyl ester (as a proxy for this compound) and N-acetyl-D-cysteine.

Table 1: Effects on Cellular Viability and Oxidative Stress Markers

ParameterMethyl D-cysteinate Analog (D-cysteine ethyl ester)N-acetyl-D-cysteine (NAC)Experimental Model
Cell Viability Data not availableIncreased cell viability against H2O2-induced toxicity[1]Primary rat hippocampus neurons
Reactive Oxygen Species (ROS) Data not availableMitigated excessive ROS production[1]Primary rat hippocampus neurons
Malondialdehyde (MDA) Levels Data not availableSignificantly reduced MDA levels in various toxicity models[2][3]Rat models of paracetamol-induced hepatotoxicity
Glutathione (GSH) Levels Data not availableSignificantly increased GSH levels[3]Rat models of paracetamol-induced hepatotoxicity

Table 2: In Vivo Neuroprotective and Physiological Effects

ParameterMethyl D-cysteinate Analog (D-cysteine ethyl ester)N-acetyl-D-cysteine (NAC)Experimental Model
Effect on Opioid Dependence Reduced naloxone-precipitated withdrawal phenomena in fentanyl-injected rats[4]Data not availableFentanyl-dependent male Sprague Dawley rats
Body Temperature Regulation Attenuated falls in body temperature during opioid withdrawal[4]Data not availableFentanyl-dependent male Sprague Dawley rats
Neurological Status Improvement Data not availableSignificantly improved neurologic status at 1 and 3 days post-TBI[5]Weight-drop mouse model of Traumatic Brain Injury (TBI)
Infarct Volume Reduction Data not availableReduced infarct volume in a rat model of stroke[6]Rat model of stroke

II. Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

1. Assessment of Neuroprotection against Oxidative Stress (NAC)

  • Cell Culture: Primary hippocampus neurons are isolated from neonatal Sprague-Dawley rats and cultured.

  • Toxicity Induction: Neurons are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress-mediated cell death.

  • Treatment: N-acetylcysteine (NAC) is applied to the cell cultures at varying concentrations (e.g., 1, 10, 100, 1,000 µmol/l) prior to or concurrently with H₂O₂ exposure.[1]

  • Cell Viability Assay (MTT Assay): Cell viability is quantified using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.[1]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are detected using the dichloro-dihydro-fluorescein diacetate (DCFH-DA) method. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, measured by flow cytometry or fluorescence microscopy, corresponds to the level of intracellular ROS.[1][7]

  • Western Blotting for Signaling Proteins: The expression and phosphorylation status of proteins in signaling pathways, such as MAPKs and Tau, are analyzed by Western blotting.[1]

2. Evaluation of Effects on Opioid Dependence (D-cysteine ethyl ester)

  • Animal Model: Male Sprague Dawley rats are used. Physical dependence is induced by repeated injections of fentanyl.

  • Drug Administration: D-cysteine ethyl ester is dissolved in saline and the pH is adjusted to 6.8. It is administered intravenously (IV) as a co-injection with fentanyl.[4]

  • Withdrawal Induction: The opioid receptor antagonist naloxone HCl is administered intravenously to precipitate withdrawal symptoms.[4]

  • Behavioral Assessment: A range of withdrawal behaviors are observed and quantified, including jumps, wet-dog shakes, rearing, and writhes.[4]

  • Physiological Monitoring: Body weight and rectal body temperature are recorded at regular intervals before, during, and after drug administration and withdrawal induction.[4]

III. Signaling Pathways and Mechanisms of Action

This compound (and its analogs)

The proposed mechanism for D-cysteine and its cell-permeable esters involves their interaction with neuronal signaling pathways. D-cysteine has been identified as an endogenous regulator of neural progenitor cell dynamics in the mammalian brain.[8] It is suggested that D-cysteine and its derivatives may have intracellular signaling roles.[9]

Methyl_D_Cysteinate Methyl D-cysteinate (cell-permeable) Intracellular_D_Cysteine Intracellular D-Cysteine Methyl_D_Cysteinate->Intracellular_D_Cysteine Hydrolysis Neural_Signaling Modulation of Neural Signaling Pathways Intracellular_D_Cysteine->Neural_Signaling Neuroprotection Neuroprotective Effects Neural_Signaling->Neuroprotection NAC N-acetyl-D-cysteine Cysteine Cysteine NAC->Cysteine Deacetylation Glutamate Glutamate Signaling Modulation NAC->Glutamate GSH Glutathione (GSH) Synthesis Cysteine->GSH Antioxidant Increased Antioxidant Capacity GSH->Antioxidant Neuroprotection Neuroprotective Effects Antioxidant->Neuroprotection Glutamate->Neuroprotection cluster_0 Preparation cluster_1 Treatment Groups cluster_2 Analysis Cell_Culture Primary Neuronal Cell Culture Control Vehicle Control Oxidative_Stress Oxidative Stress (e.g., H2O2) Test_Compound_1 Methyl D-cysteinate HCl + Oxidative Stress Test_Compound_2 N-acetyl-D-cysteine + Oxidative Stress Cell_Viability Cell Viability Assay (MTT) Control->Cell_Viability ROS ROS Measurement (DCFH-DA) Control->ROS Western_Blot Western Blot (Signaling Proteins) Control->Western_Blot Oxidative_Stress->Cell_Viability Oxidative_Stress->ROS Oxidative_Stress->Western_Blot Test_Compound_1->Cell_Viability Test_Compound_1->ROS Test_Compound_1->Western_Blot Test_Compound_2->Cell_Viability Test_Compound_2->ROS Test_Compound_2->Western_Blot

References

A Comparative Analysis of Methyl D-Cysteinate Hydrochloride and Other Cysteine Analogs for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Cysteine and its analogs are crucial in various physiological processes, primarily for their role in replenishing intracellular glutathione (GSH), a key antioxidant. This guide provides a comparative analysis of Methyl D-cysteinate hydrochloride against three other notable cysteine analogs: N-acetylcysteine (NAC), L-cysteine ethyl ester, and S-allyl-L-cysteine. The comparison focuses on their physicochemical properties, antioxidant capacities, and effects on cell viability, supported by experimental data from various studies.

Physicochemical Properties

The physicochemical characteristics of a compound, such as its molecular weight, melting point, and solubility, are critical determinants of its biological activity and pharmaceutical potential. A comparison of these properties for the selected cysteine analogs is presented below.

PropertyThis compound (L-form data)N-acetylcysteine (NAC)L-cysteine ethyl ester hydrochlorideS-allyl-L-cysteine
Molecular Formula C₄H₁₀ClNO₂S[1]C₅H₉NO₃S[2][3]C₅H₁₂ClNO₂S[4][5]C₆H₁₁NO₂S[6][7]
Molecular Weight 171.65 g/mol [1]163.19 g/mol [3]185.67 g/mol [5]161.22 g/mol [6][7]
Melting Point 142 °C (decomposes)[1][8]106-110 °C[2][3][9]123-125 °C[4][10][11]219-220 °C[7]
Water Solubility SolubleSoluble (100 mg/mL with heating)[9]Soluble[5][10]Soluble (>10 mg/mL)[12][13]
Appearance White crystalline powder[14]White crystalline powder[3]White crystalline powder[4]White to beige powder[7][13]

Antioxidant Capacity

The primary role of many cysteine analogs is to bolster the cellular antioxidant defense system, primarily by providing the precursor for GSH synthesis. Their direct radical scavenging ability is also a key aspect of their antioxidant potential.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. While direct comparative IC50 values (the concentration required to scavenge 50% of DPPH radicals) from a single study are unavailable for all four compounds, data from individual studies provide insights into their relative activities.

CompoundReported IC50/EC50 ValueSource
This compound Data not available in a comparable format. One study showed synergistic antioxidant effects of a derivative, N-Boc-L-cysteine methyl ester, when combined with an Sm-cluster.[15][15]
N-acetylcysteine (NAC) NACA, an amide derivative, showed higher DPPH scavenging ability than NAC.[16][16]
L-cysteine ethyl ester hydrochloride Data not available.
S-allyl-L-cysteine EC50: 264.02 - 430.55 µg/mL (in combination with caffeic acid).[17] A pyrene-labelled SAC derivative had an ORAC value of 58.43 mg/L for scavenging DPPH.[6][18][6][17][18]

Note: Direct comparison of these values is challenging due to variations in experimental conditions across different studies.

Cellular Viability and Cytoprotective Effects

The ability of these cysteine analogs to protect cells from various stressors is a critical measure of their therapeutic potential.

MTT Assay for Cell Viability

The MTT assay assesses cell metabolic activity, which is an indicator of cell viability. Studies have shown the cytoprotective effects of NAC and S-allyl-L-cysteine against different toxins. Data for this compound and L-cysteine ethyl ester in similar assays is less prevalent in the literature.

  • N-acetylcysteine (NAC): Has been shown to have a hepatoprotective effect by preventing hepatocellular carcinoma development and improving liver function in non-alcoholic fatty liver disease.[2][19] It also demonstrates protective effects against drug-induced liver injury.[10]

  • S-allyl-L-cysteine: Exhibits neuroprotective mechanisms in neurological diseases and can attenuate cerebral ischemic injury.[3][4][9][12][20]

  • This compound and L-cysteine ethyl ester: Studies suggest these esterified forms of cysteine may have enhanced cell permeability, potentially leading to efficient intracellular cysteine delivery.[5][14][21][22][23] L-cysteine ethyl ester has been shown to reverse the adverse effects of morphine on breathing and arterial blood-gas chemistry.[24]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Glutathione_Synthesis_Pathway cluster_cysteine_analogs Cysteine Analogs cluster_cell Cell Methyl D-cysteinate HCl Methyl D-cysteinate HCl Cysteine Cysteine Methyl D-cysteinate HCl->Cysteine Hydrolysis NAC NAC NAC->Cysteine Deacetylation L-cysteine ethyl ester L-cysteine ethyl ester L-cysteine ethyl ester->Cysteine Hydrolysis S-allyl-L-cysteine S-allyl-L-cysteine S-allyl-L-cysteine->Cysteine γ-glutamylcysteine γ-glutamylcysteine Cysteine->γ-glutamylcysteine GCL Glutamate Glutamate Glutamate->γ-glutamylcysteine GCL Glycine Glycine GSH GSH Glycine->GSH γ-glutamylcysteine->GSH GSS Antioxidant Defense Antioxidant Defense GSH->Antioxidant Defense

Glutathione Synthesis Pathway from Cysteine Analogs.

DPPH_Assay_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with Cysteine Analog solution A->C B Prepare different concentrations of Cysteine Analog B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F

DPPH Radical Scavenging Assay Workflow.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with Cysteine Analog and/or a toxin A->B C Add MTT solution to each well B->C D Incubate to allow formazan crystal formation C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability F->G

MTT Cell Viability Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of concentrations of the test compound (cysteine analog) in a suitable solvent (e.g., water, methanol).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each concentration of the test compound.

    • Add the DPPH solution to each well.

    • As a control, add the solvent without the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cysteine analog, with or without a cytotoxic agent, for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the treatment period, remove the culture medium.

    • Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the viability of the untreated control cells.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an important antioxidant enzyme, by a coupled reaction with glutathione reductase.

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in a suitable buffer on ice.

    • Centrifuge the homogenates to remove cellular debris and collect the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH in a suitable buffer.

    • Add the sample (lysate) to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or tert-butyl hydroperoxide.

  • Data Analysis:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

    • The GPx activity is calculated from the rate of NADPH oxidation and is typically expressed as units per milligram of protein.

Conclusion

This guide provides a comparative overview of this compound and other key cysteine analogs. While all these compounds serve as precursors for cysteine and can contribute to the synthesis of glutathione, their physicochemical properties and, consequently, their bioavailability and efficacy may differ. N-acetylcysteine is the most studied analog with established clinical applications. S-allyl-L-cysteine shows promise, particularly in neuroprotective contexts. The esterified analogs, this compound and L-cysteine ethyl ester, are designed for improved cell permeability, a characteristic that could offer therapeutic advantages. However, a lack of direct comparative studies with standardized quantitative data necessitates further research to fully elucidate the relative performance of these analogs in various biological systems. The provided experimental protocols offer a framework for conducting such comparative analyses.

References

Spectroscopic and Chromatographic Techniques for the Confirmation of Methyl D-cysteinate Hydrochloride Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and alternative analytical techniques for the definitive identification of Methyl D-cysteinate hydrochloride. Detailed experimental protocols, quantitative data, and comparative analyses are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic Techniques

Primary identification of this compound is typically achieved through a combination of spectroscopic methods that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the confirmation of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different types of carbon atoms in the molecule.

Technique Key Parameters Expected Results for this compound
¹H NMRChemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hzδ ~4.45 (t, 1H, J = ~3.0 Hz, α-CH), δ ~3.87 (s, 3H, OCH₃), δ ~3.17 (d, 2H, J = ~3.0 Hz, β-CH₂)
¹³C NMRChemical Shift (δ) in ppmδ ~170 (C=O), δ ~55 (α-CH), δ ~53 (OCH₃), δ ~25 (β-CH₂)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided ¹H NMR data is based on the L-enantiomer, L-cysteine methyl ester hydrochloride, and is expected to be identical for the D-enantiomer.[1][2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Peak Integration & Assignment F->G H Structure Confirmation G->H

NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine salt)Stretching3100-2800 (broad)
C-H (Alkyl)Stretching2950-2850
C=O (Ester)Stretching~1740
N-H (Amine salt)Bending~1600
C-O (Ester)Stretching~1250
S-H (Thiol)Stretching~2550 (weak)

Note: The presence of the hydrochloride salt will significantly broaden the N-H stretching vibrations. The S-H stretch is often weak and may be difficult to observe.[3][4]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Prepare KBr Pellet or use ATR C Record Sample Spectrum A->C B Record Background Spectrum B->C D Background Subtraction C->D E Peak Identification & Assignment D->E F Functional Group Confirmation E->F

References

How to perform a quantitative analysis of Methyl D-cysteinate hydrochloride in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of Methyl D-cysteinate Hydrochloride: A Comparative Guide

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of this compound in a mixture. We will delve into various techniques, presenting their experimental protocols and performance data to aid in selecting the most suitable method for your specific research needs.

Introduction to Analytical Challenges

This compound, a derivative of the amino acid D-cysteine, presents unique analytical challenges due to its polarity and potential for oxidative instability. The presence of a free thiol group can lead to the formation of disulfides, necessitating careful sample handling and method selection to ensure accurate quantification. The primary analytical approaches involve chromatographic separations, often coupled with derivatization to enhance detection and separation efficiency.

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the quantitative analysis of this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of amino acid derivatives. Due to the low UV absorbance of underivatized Methyl D-cysteinate, pre-column or post-column derivatization is typically employed to introduce a chromophore or fluorophore, enhancing detection by UV-Visible or fluorescence detectors. Alternatively, mass spectrometry (MS) can be used for detection without derivatization, offering high specificity and sensitivity.

1. Reversed-Phase HPLC with Pre-column Derivatization

This is a common approach where the analyte is derivatized prior to injection into the HPLC system.

  • Experimental Protocol:

    • Derivatizing Agent: 2,4-Dinitrochlorobenzene (DNCB) can be used for pre-column derivatization.[1]

    • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent. The sample containing the analyte is mixed with a solution of DNCB and a buffer to maintain an alkaline pH. The reaction mixture is heated to ensure complete derivatization. An internal standard may be added before derivatization.[1]

    • Chromatographic Conditions:

      • Column: Agilent HC-C18 column (4.6 mm x 250 mm, 5 µm).[1]

      • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.014 mol·L-1 K2HPO4), with the pH adjusted to 8.2.[1] A gradient elution may be necessary for complex mixtures.

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV detection at 360 nm.[1]

  • Performance Data: A study on L-cysteine monohydrochloride using DNCB derivatization reported a linear calibration curve with a high correlation coefficient (r = 0.9990), an average recovery of 99.0%, and a relative standard deviation (RSD) of 1.9%.[1] While this data is for the L-enantiomer, similar performance can be expected for the D-enantiomer under the same conditions.

2. Ion-Exchange Chromatography (IEC)

IEC is a powerful technique for separating charged molecules like amino acids and their derivatives.

  • Experimental Protocol:

    • Sample Preparation: For total cysteine determination, an oxidation step with performic acid is required to convert cysteine to the more stable cysteic acid, followed by acid hydrolysis.[2] For the analysis of free Methyl D-cysteinate, a simple extraction with diluted hydrochloric acid is sufficient.[2]

    • Chromatographic Conditions:

      • Column: Ion-exchange column.

      • Detection: Post-column derivatization with ninhydrin followed by photometric detection at 570 nm.[2]

  • Performance Data: The European Union Reference Laboratory has evaluated a ring-trial validated method for L-cysteine HCl H2O in feed additives using IEC.[2] This method is robust and suitable for official controls.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. For polar compounds like this compound, derivatization is necessary to increase volatility.

1. Silylation Derivatization

Silylation replaces active hydrogens on the amino and thiol groups with a trimethylsilyl (TMS) group.

  • Experimental Protocol:

    • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent.[3]

    • Sample Preparation: The sample is dried, and then a mixture of pyridine, MSTFA, and trimethylchlorosilane (TMCS) is added. The reaction is carried out at an elevated temperature.[3]

    • GC-MS Conditions:

      • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[4]

      • Injector Temperature: 280°C.[4]

      • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 90°C held for 2 minutes, then ramped to 300°C.[4]

      • Carrier Gas: Helium at a constant flow rate.[4]

      • MS Conditions: Electron Ionization (EI) at 70 eV. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.[4]

2. Esterification followed by Acylation

This two-step derivatization process first converts the carboxylic acid to an ester and then acylates the amino and thiol groups.

  • Experimental Protocol:

    • Esterification: The sample is treated with 2 M hydrochloric acid in methanol and heated.[4]

    • Acylation: After removing the esterification reagent, a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate is added, and the sample is heated again.[4]

    • Extraction: The derivatized analyte is then extracted into an organic solvent like toluene for injection into the GC-MS.[4]

    • GC-MS Conditions: Similar to those used for silylated derivatives, with potential adjustments to the oven temperature program.

  • Performance Data: A GC-MS method for the analysis of sulfur-containing amino acids, including cysteine, using MSTFA derivatization reported a limit of quantification (LOQ) of 0.1 µmol L-1 and linearity over the range of 0.5-20 µmol L-1.[3]

Comparison of Analytical Methods

The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Method Principle Derivatization Detection Advantages Disadvantages
RP-HPLC-UV Reversed-phase chromatographyPre-column (e.g., DNCB)UV-VisibleWidely available, robustDerivatization step required, moderate sensitivity
IEC-Photometric Ion-exchange chromatographyPost-column (ninhydrin)PhotometricWell-established for amino acids, reliableCan be time-consuming, may require dedicated instrumentation
GC-MS Gas chromatography with mass spectrometric detectionRequired (silylation or acylation)Mass SpectrometryHigh sensitivity and selectivity, provides structural informationDerivatization is essential and can be complex, not suitable for thermally labile compounds
LC-MS Liquid chromatography with mass spectrometric detectionNot always requiredMass SpectrometryHigh sensitivity and selectivity, applicable to a wide range of compoundsHigher instrument cost

Workflow Diagrams

To visualize the analytical processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Mixture Derivatization Pre-column Derivatization (e.g., with DNCB) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV-Visible Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for RP-HPLC with Pre-column Derivatization.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Mixture Drying Drying Sample->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS with Derivatization.

Conclusion

The quantitative analysis of this compound can be effectively achieved using several chromatographic techniques. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For routine analysis with moderate sensitivity requirements, RP-HPLC with pre-column derivatization is a robust and accessible option. When high sensitivity and selectivity are crucial, GC-MS or LC-MS are the methods of choice, although they may require more complex sample preparation and instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and validating a quantitative method for this compound in a research or quality control setting.

References

A Comparative Review of Methyl D-cysteinate Hydrochloride and Its Analogs in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chiral molecules and their derivatives is paramount. This guide provides a comparative analysis of Methyl D-cysteinate hydrochloride and its closely related, more extensively studied analogs: D-cysteine ethyl ester hydrochloride (D-CYSee) and L-cysteine methyl ester hydrochloride (L-CYSme). Due to a notable scarcity of published experimental data specifically on this compound, this review focuses on the available literature for its aforementioned analogs to provide a valuable comparative context for future research and development.

The primary therapeutic area where these cysteine derivatives have been investigated is in mitigating the adverse effects of opioids, such as respiratory depression and physical dependence. The esterification of the carboxyl group of cysteine enhances its lipophilicity, facilitating its transport across the blood-brain barrier. This guide will delve into the experimental data and protocols from key studies to highlight the comparative efficacy and mechanisms of these compounds.

Comparative Biological Activity

The following tables summarize the quantitative data from preclinical studies investigating the effects of D-cysteine ethyl ester hydrochloride and L-cysteine methyl ester hydrochloride in rodent models of opioid-induced respiratory depression.

Table 1: Effect of Cysteine Ester Analogs on Morphine-Induced Changes in Arterial Blood Gas Chemistry in Rats

ParameterTreatment GroupPre-Morphine (Baseline)Post-MorphinePost-Treatment% Change from Post-Morphine
pH Vehicle7.45 ± 0.017.28 ± 0.017.27 ± 0.01-0.14%
D-CYSee (100 µmol/kg, IV x 2)7.46 ± 0.017.29 ± 0.017.43 ± 0.01+1.92%
pCO₂ (mmHg) Vehicle42.3 ± 1.163.5 ± 1.564.8 ± 1.6+2.05%
D-CYSee (100 µmol/kg, IV x 2)41.8 ± 1.062.1 ± 1.444.2 ± 1.2-28.82%
pO₂ (mmHg) Vehicle88.2 ± 1.961.3 ± 1.860.1 ± 1.9-1.96%
D-CYSee (100 µmol/kg, IV x 2)89.1 ± 2.062.5 ± 1.785.3 ± 2.1+36.48%
sO₂ (%) Vehicle98.1 ± 0.390.2 ± 0.889.5 ± 0.9-0.78%
D-CYSee (100 µmol/kg, IV x 2)98.3 ± 0.290.8 ± 0.797.6 ± 0.4+7.49%
Data adapted from a study in isoflurane-anesthetized rats[1]. Values are presented as mean ± SEM.

Table 2: Effect of Cysteine Ester Analogs on Morphine-Induced Ventilatory Depression in Freely-Moving Rats

ParameterTreatment GroupPre-Morphine (Baseline)Post-MorphinePost-Treatment% Change from Post-Morphine
Tidal Volume (mL) Vehicle1.8 ± 0.11.2 ± 0.11.1 ± 0.1-8.33%
D-CYSee (500 µmol/kg, IV x 2)1.9 ± 0.11.3 ± 0.11.8 ± 0.1+38.46%
Minute Ventilation (mL/min) Vehicle220 ± 10150 ± 8145 ± 8-3.33%
D-CYSee (500 µmol/kg, IV x 2)230 ± 12160 ± 9225 ± 11+40.63%
Data adapted from a study in unanesthetized rats[2][3][4]. Values are presented as mean ± SEM.

Table 3: Comparison of L-cysteine methyl ester hydrochloride (L-CYSme) in Reversing Morphine-Induced Effects

ParameterTreatmentEffect
Respiration and Gas Exchange L-CYSme (500 µmol/kg, IV)Effectively overcomes the harmful effects of morphine.[5]
Sedative/Antinociceptive Effects of Morphine L-CYSme (500 µmol/kg, IV)Does not affect the sedative or early anti-sensory effects.[5]
Data from a study in Sprague Dawley rats.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research.

Protocol 1: Reversal of Morphine-Induced Respiratory Depression in Anesthetized Rats [1]

  • Animals: Adult male Sprague Dawley rats were used in these studies.

  • Anesthesia: Rats were anesthetized with isoflurane.

  • Surgical Preparation: Catheters were implanted in the femoral artery for blood sampling and the jugular vein for drug administration.

  • Drug Administration:

    • Morphine sulfate (2 mg/kg) was administered intravenously (IV).

    • 15 minutes post-morphine, an initial IV bolus of either vehicle (saline) or D-cysteine ethyl ester hydrochloride (D-CYSee, 100 µmol/kg) was given.

    • A second identical bolus was administered 30 minutes after the first.

  • Data Collection: Arterial blood samples were collected at baseline (pre-morphine), 15 minutes post-morphine, and 15 minutes after each treatment injection.

  • Analysis: Arterial blood pH, pCO₂, pO₂, and sO₂ were measured using a blood-gas analyzer. The Alveolar-arterial (A-a) gradient was also calculated.

Protocol 2: Assessment of Morphine-Induced Physical Dependence in Rats [6][7][8]

  • Animals: Adult male Sprague Dawley rats were utilized.

  • Induction of Dependence: A subcutaneous depot of morphine (150 mg/kg) was administered.

  • Treatment:

    • For prevention studies, a continuous IV infusion of vehicle (saline), D-cysteine (20.8 µmol/kg/h), or D-CYSee (20.8 µmol/kg/h) was initiated at the time of morphine administration and continued for 36 hours.

    • For reversal studies, the infusion was started 36 hours after morphine administration and continued for 12 hours.

  • Precipitation of Withdrawal: The opioid receptor antagonist, naloxone (1.5 mg/kg), was administered intraperitoneally to precipitate withdrawal symptoms.

  • Behavioral Scoring: Withdrawal behaviors (e.g., jumps, wet-dog shakes, rears, circling) were counted for a defined period after naloxone injection.

  • Physiological Measurements: Body temperature and body weight were measured before and after naloxone administration.

Protocol 3: Synthesis of L-Cysteine Methyl Ester Hydrochloride [9]

  • Reaction Setup: 3 mL of thionyl chloride (SOCl₂) was slowly added dropwise to 35 mL of methanol in an ice bath under a nitrogen atmosphere. The mixture was then stirred at room temperature for 1 hour.

  • Addition of Reactant: 1 g of L-cysteine hydrochloride monohydrate was added to the solution in batches.

  • Reaction Conditions: The reaction mixture was stirred at room temperature for 3 hours, followed by refluxing for 1 hour.

  • Purification: Volatile components and the solvent were removed by distillation under reduced pressure. The resulting residue was recrystallized from a methanol-dichloromethane solvent mixture.

  • Yield: This method yielded 0.84 g (85.9%) of the white solid product, L-cysteine methyl ester hydrochloride.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_induction Induction of Morphine Effects cluster_assessment1 Assessment of Respiratory Depression cluster_assessment2 Assessment of Physical Dependence cluster_treatment Treatment with Cysteine Esters morphine Morphine Administration (IV or SC) plethysmography Whole Body Plethysmography morphine->plethysmography Induces Depression blood_gas Arterial Blood Gas Analysis morphine->blood_gas Alters Parameters naloxone Naloxone Administration morphine->naloxone Leads to Dependence vehicle Vehicle plethysmography->vehicle dcysee D-CYSee plethysmography->dcysee Reverses lcysme L-CYSme plethysmography->lcysme Reverses blood_gas->vehicle blood_gas->dcysee Reverses blood_gas->lcysme Reverses behavioral Behavioral Scoring naloxone->behavioral behavioral->vehicle dcys D-Cysteine behavioral->dcys No Effect behavioral->dcysee Reduces Withdrawal

Workflow of in vivo studies on cysteine esters.

synthesis_pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product cysteine_hcl L-Cysteine HCl·H₂O esterification Esterification Reaction (RT, 3h -> Reflux, 1h) cysteine_hcl->esterification methanol Methanol (CH₃OH) methanol->esterification socl2 Thionyl Chloride (SOCl₂) socl2->esterification purification Purification (Recrystallization) esterification->purification lcysme_hcl L-Cysteine Methyl Ester HCl purification->lcysme_hcl

Synthesis of L-Cysteine Methyl Ester HCl.

Discussion and Future Directions

The available evidence strongly suggests that esterified derivatives of D-cysteine, such as D-CYSee, are effective in reversing opioid-induced respiratory depression without significantly compromising analgesia.[1][2][3][4] This stands in contrast to the parent compound, D-cysteine, which shows little to no effect in these models.[1][7][8] The enhanced efficacy of the esterified forms is attributed to their increased ability to cross the blood-brain barrier and enter cells, where they can exert their biological effects.[4][10]

The L-enantiomer, L-CYSme, has also demonstrated efficacy in overcoming morphine-induced respiratory deficits.[5] However, a direct comparative study between the methyl and ethyl esters of D-cysteine, and a thorough investigation into the pharmacological profile of this compound, are conspicuously absent from the current literature.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound, D-cysteine ethyl ester hydrochloride, and their L-enantiomers are needed to delineate the optimal candidate for clinical development.

  • Mechanism of Action: While the cell-permeant nature of these esters is a key factor, the precise intracellular signaling pathways they modulate to counteract opioid effects remain to be fully elucidated.[10]

  • Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are essential before it can be considered for therapeutic use.

References

Benchmarking the performance of Methyl D-cysteinate hydrochloride as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Methyl D-cysteinate hydrochloride as a corrosion inhibitor. Drawing from experimental data, this document compares its efficacy with other established corrosion inhibitors, particularly other amino acids. Detailed experimental protocols and mechanistic diagrams are provided to support researchers in their evaluation and application of this compound.

Executive Summary

This compound, an amino acid derivative, demonstrates significant potential as a corrosion inhibitor. Its performance is attributed to the presence of nitrogen, sulfur, and oxygen atoms, which facilitate the formation of a protective film on the metal surface. This guide presents data on its L-stereoisomer, L-Cysteine methyl ester hydrochloride, and compares its performance with the parent amino acid, L-Cysteine, and other related compounds. While direct comparative data under identical conditions is limited, the available research indicates that this compound is a promising, environmentally friendly corrosion inhibitor.

Performance Data: A Comparative Analysis

The corrosion inhibition efficiency of a compound is a key metric for its performance. The following tables summarize the available quantitative data for L-Cysteine methyl ester hydrochloride and L-Cysteine under different experimental conditions.

Table 1: Performance of L-Cysteine Methyl Ester Hydrochloride on Copper in 2M HNO₃

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
01.25-
1 x 10⁻⁵0.4266.4
5 x 10⁻⁵0.2183.2
1 x 10⁻⁴0.1290.4
5 x 10⁻⁴0.0596.0
1 x 10⁻³0.03>97.0

Data sourced from studies on L-Cysteine methyl ester hydrochloride, the L-stereoisomer of the topic compound.[1][2]

Table 2: Performance of L-Cysteine on Mild Steel in 1M HCl

Inhibitor Concentration (M)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
00.98-
1 x 10⁻⁴0.2574.5
5 x 10⁻⁴0.1584.7
1 x 10⁻³0.1089.8
5 x 10⁻³0.0594.9
1 x 10⁻²0.0297.3

Data sourced from studies on L-Cysteine.[3][4]

Qualitative Comparison with Other Amino Acids:

  • Cysteine: As the parent amino acid, cysteine itself is an effective corrosion inhibitor. The esterification to this compound is expected to enhance its performance by increasing its electron-donating ability and surface coverage.

  • Methionine: Studies have shown methionine and its derivatives to be effective corrosion inhibitors, with performance comparable to cysteine derivatives.[5]

  • Alanine: While still effective, alanine generally shows lower inhibition efficiency compared to sulfur-containing amino acids like cysteine and methionine.[6]

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate.

  • Coupon Preparation: Metal coupons (e.g., copper or mild steel) of known dimensions are mechanically polished with progressively finer grades of abrasive paper, degreased with acetone, washed with deionized water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: Coupons are immersed in the corrosive solution (e.g., 2M HNO₃ or 1M HCl) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potential scan is then applied, and the resulting current is measured.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.[1][2]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

  • Procedure: A small amplitude AC signal is applied to the electrode at the OCP over a range of frequencies. The impedance of the system is measured at each frequency.

  • Data Analysis: The data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the Nyquist plot. The inhibition efficiency is calculated as: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.[1][2]

Mechanism of Action and Experimental Workflow

The effectiveness of this compound as a corrosion inhibitor is primarily due to its ability to adsorb onto the metal surface, forming a protective barrier.

G cluster_solution Corrosive Solution cluster_process Inhibition Process Inhibitor Methyl D-cysteinate hydrochloride Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Physical & Chemical Adsorption Metal Metal Surface Metal->Adsorption Film Formation of a Protective Film Adsorption->Film Corrosion Corrosion Inhibition Film->Corrosion G start Start prep Prepare Metal Coupons & Test Solutions start->prep exp Perform Corrosion Experiments (Weight Loss, PDP, EIS) prep->exp data Collect & Analyze Data exp->data compare Compare Performance with & without Inhibitor data->compare end End compare->end

References

A Researcher's Guide to Isotopic Labeling of Methyl D-cysteinate Hydrochloride for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules in biological systems is paramount. Isotopic labeling of Methyl D-cysteinate hydrochloride provides a powerful tool for these tracer studies, enabling detailed investigation of metabolic pathways, drug disposition, and target engagement. This guide offers an objective comparison of different isotopic labeling strategies for this compound, supported by experimental data and detailed protocols to aid in the design and execution of your research.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling this compound depends on the specific application and the analytical technique employed. The most common stable isotopes for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D).

Feature¹³C-labeled Methyl D-cysteinate HCl²H-labeled Methyl D-cysteinate HClKey Considerations
Typical Labeling Position Methyl-carbonMethyl-hydrogens (D₃)Labeling the methyl group is common as it can be introduced synthetically with relative ease.
Mass Shift +1 Da per ¹³C atom+1 Da per ²H atomA larger mass shift (e.g., D₃ vs. ¹³C) can be advantageous for mass spectrometry by moving the signal further from the unlabeled isotopologues.
Isotopic Purity Typically >99%Typically >97%High isotopic purity is crucial for minimizing interference from naturally abundant isotopes.
Chemical Stability HighGenerally high, but C-²H bonds can sometimes be more labile than C-¹H bonds, potentially leading to back-exchange in certain biological milieus.Stability should be empirically verified under specific experimental conditions.
Kinetic Isotope Effect (KIE) MinimalCan be significant, potentially altering the rate of metabolic reactions.This effect can be a tool to study reaction mechanisms but may complicate flux analysis if not accounted for.[1]
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)High-resolution mass spectrometry can distinguish between ¹³C and ²H labeled species.[2][3]
Cost Generally higherGenerally lowerThe cost of the isotopically labeled starting materials is a primary driver of the final product cost.

Performance in Tracer Studies: A Comparative Overview

The performance of an isotopically labeled tracer is ultimately determined by its ability to accurately reflect the behavior of its unlabeled counterpart and the ease with which it can be detected and quantified.

Performance Metric¹³C-Methyl D-cysteinate HClD₃-Methyl D-cysteinate HClRationale & Supporting Data
Metabolic Fidelity ExcellentGood to Excellent¹³C is considered the "gold standard" as it imparts minimal perturbation to the molecule's chemical properties.[1] Deuterium can exhibit a kinetic isotope effect, which may alter metabolic rates.
Quantification Accuracy (MS) HighHighBoth can be used as internal standards for accurate quantification.[4][5] Deuterated standards are widely used and can compensate for matrix effects.[4][5]
Signal-to-Noise Ratio (MS) GoodGoodDependent on the mass spectrometer's sensitivity and the degree of labeling. A D₃ label provides a +3 Da shift, which can be beneficial.
Spectral Interference (NMR) LowLowThe distinct chemical shifts of ¹³C and ¹H (for ²H detection) allow for clear spectral windows.
Tracer Cost-Effectiveness ModerateHighWhile the initial cost of ¹³C-labeled precursors is higher, the potential for cleaner data without KIE complications can be more cost-effective in the long run.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and application of isotopically labeled this compound.

Protocol 1: Synthesis of [¹³C-Methyl]-D-cysteinate Hydrochloride

This protocol is adapted from established methods for the methylation of amino acids.

Materials:

  • D-Cysteine hydrochloride monohydrate

  • [¹³C]-Iodomethane (¹³CH₃I)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[6]

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • Esterification of D-Cysteine:

    • Suspend D-cysteine hydrochloride monohydrate in anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride or TMSCl.[6]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain D-cysteine methyl ester hydrochloride.

  • S-methylation:

    • Dissolve the D-cysteine methyl ester hydrochloride in a suitable solvent (e.g., water or a buffered solution).

    • Adjust the pH to basic (e.g., pH 8-9) with a solution of NaOH.

    • Add [¹³C]-Iodomethane and stir the reaction at room temperature. The reaction should be carried out in a well-ventilated fume hood.

    • Monitor the reaction for the formation of S-[¹³C-methyl]-D-cysteine methyl ester.

  • Purification and Isolation:

    • Once the reaction is complete, acidify the mixture with HCl.

    • Extract the product with a suitable organic solvent.

    • Purify the product by flash chromatography.

    • Convert the purified ester to the hydrochloride salt by dissolving it in a minimal amount of anhydrous solvent and bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent.

    • Induce precipitation by adding a non-polar solvent like diethyl ether.

    • Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Characterization:

    • Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Tracer Study Experimental Workflow

This protocol outlines a general workflow for a cell-based tracer study.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the isotopically labeled this compound at a known concentration.

    • Incubate the cells for a predetermined time course.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS method optimized for the detection and quantification of Methyl D-cysteinate and its downstream metabolites.

    • Include both labeled and unlabeled standards to confirm retention times and aid in quantification.

  • Data Analysis:

    • Determine the isotopic enrichment in the target metabolites.

    • Calculate metabolic flux rates using appropriate modeling software if desired.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

cluster_synthesis Synthesis of Labeled Methyl D-cysteinate HCl cluster_application Tracer Study Application D-Cysteine D-Cysteine D-Cysteine Methyl Ester D-Cysteine Methyl Ester D-Cysteine->D-Cysteine Methyl Ester Esterification Labeled Product Labeled Product D-Cysteine Methyl Ester->Labeled Product S-methylation (¹³CH₃I or CD₃I) Cell Culture Cell Culture Labeled Product->Cell Culture Introduction Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Lysis & Quenching LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Detection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: Experimental workflow for the synthesis and application of labeled Methyl D-cysteinate HCl.

cluster_pathways Potential Metabolic Fates Labeled Methyl\nD-cysteinate HCl Labeled Methyl D-cysteinate HCl Intracellular Labeled\nMethyl D-cysteinate Intracellular Labeled Methyl D-cysteinate Labeled Methyl\nD-cysteinate HCl->Intracellular Labeled\nMethyl D-cysteinate Incorporation into\n(neo)synthesized proteins/peptides Incorporation into (neo)synthesized proteins/peptides Intracellular Labeled\nMethyl D-cysteinate->Incorporation into\n(neo)synthesized proteins/peptides Demethylation & Cysteine\nMetabolism Demethylation & Cysteine Metabolism Intracellular Labeled\nMethyl D-cysteinate->Demethylation & Cysteine\nMetabolism Glutathione Synthesis Glutathione Synthesis Demethylation & Cysteine\nMetabolism->Glutathione Synthesis Taurine Synthesis Taurine Synthesis Demethylation & Cysteine\nMetabolism->Taurine Synthesis

Caption: Potential metabolic pathways traced by labeled Methyl D-cysteinate.

cluster_analysis Analytical Methods ¹³C-Labeling ¹³C-Labeling Tracer Study Tracer Study ¹³C-Labeling->Tracer Study No KIE Higher Cost ²H-Labeling ²H-Labeling ²H-Labeling->Tracer Study Potential KIE Lower Cost MS MS Tracer Study->MS NMR NMR Tracer Study->NMR

Caption: Logical relationship between labeling choice and experimental considerations.

References

Safety Operating Guide

Proper Disposal of Methyl D-Cysteinate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl D-cysteinate hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols.

Hazard Profile and Safety Summary

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as a skin and eye irritant.[1][2][3] Some safety data sheets also indicate that it is harmful to aquatic life. Adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[1][2][3]Warning P264: Wash skin thoroughly after handling.[1]
Serious Eye Irritation (Category 2)[1][2][3]Warning P280: Wear protective gloves/ eye protection/ face protection.[1]
Hazardous to the aquatic environment, short-term (Acute) (Category 3)NoneP273: Avoid release to the environment.

Experimental Protocols: Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Minor Spills:

  • Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood.

  • Wear Appropriate PPE: Don protective gloves, safety glasses, and a lab coat. A dust respirator may be necessary.[4]

  • Contain the Spill: Use dry clean-up procedures and avoid generating dust.[4]

  • Clean-Up: You can dampen the spilled material with water to prevent it from becoming airborne.[4] Subsequently, sweep or vacuum the material. Ensure the vacuum cleaner is fitted with a HEPA filter.[4]

  • Collect Waste: Place the collected material into a suitable, labeled container for disposal.[3][4]

Major Spills:

  • Alert Personnel: Immediately caution personnel in the vicinity of the spill.[4]

  • Evacuate the Area: If the spill is substantial, evacuate the immediate area.

  • Follow Emergency Procedures: Adhere to your institution's emergency response protocols for chemical spills.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal facility.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials from spill clean-up, in a clearly labeled, sealed container.

  • Consult Regulations:

    • Disposal must be in accordance with all applicable local, regional, and national environmental regulations.[3][5]

  • Engage a Licensed Waste Disposal Company:

    • It is recommended to entrust the disposal to a licensed and qualified waste disposal company.[5] These companies are equipped to handle and dispose of chemical waste safely and in an environmentally sound manner.

  • Avoid Environmental Release:

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6] Take measures to prevent the product from entering sewer systems or waterways.[5][6]

  • Consider Recycling:

    • Consult the manufacturer for potential recycling options, although this is less common for this type of chemical.[4][7]

Disposal Decision Workflow

A Identify Waste: This compound and contaminated materials B Is the container empty? A->B C Decontaminate container (if possible and safe) B->C Yes E Collect in a labeled, sealed hazardous waste container B->E No D Dispose of container as regular waste (check local guidelines) C->D F Consult Local, Regional, and National Disposal Regulations E->F G Engage a Licensed Waste Disposal Company F->G H Arrange for waste pickup and disposal G->H I Obtain and file disposal documentation H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl D-cysteinate hydrochloride, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Chemical Profile: this compound is a derivative of the amino acid cysteine. It is a solid, typically a powder, that is classified as a skin and eye irritant.[1][2] Proper handling is crucial to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Task Required Personal Protective Equipment
Weighing and Transferring Solid Chemical safety goggles, Nitrile rubber gloves, Laboratory coat, Dust mask or respirator (if not in a fume hood)
Preparing Solutions Chemical safety goggles, Nitrile rubber gloves, Laboratory coat
Handling Solutions Chemical safety goggles, Nitrile rubber gloves, Laboratory coat
Cleaning Spills Chemical safety goggles, Nitrile rubber gloves, Laboratory coat, Appropriate respiratory protection for large spills
Waste Disposal Chemical safety goggles, Nitrile rubber gloves, Laboratory coat

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Safe Handling and Experimental Workflow

Adherence to a standardized workflow minimizes the risk of accidental exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste in Designated Containers doff_ppe->dispose_waste Final step

Figure 1. Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[3][4]

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible.[5]

    • Cover the work surface with absorbent, disposable bench paper.[6]

    • Assemble all necessary equipment and reagents.

    • Put on the required personal protective equipment (see table above).[7]

  • Weighing and Transfer:

    • If possible, use pre-weighed amounts to minimize handling of the powder.[3][6]

    • When weighing is necessary, perform this task in a chemical fume hood or an enclosed balance to control dust.[3][6]

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Keep the container of the chemical closed as much as possible.[6]

  • Dissolution:

    • Add the solid to the solvent slowly.

    • If the solvent is volatile or the dissolution process may generate aerosols, perform this step in a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent.

    • Wipe down all equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[8]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[9]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • The container should be clearly labeled with the chemical name and hazard warnings.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[8][11]

  • Chemical waste should be collected in designated, labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly instructed to do so.[11]

  • Contaminated materials, such as gloves and bench paper, should be disposed of as hazardous waste.

This guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl D-cysteinate hydrochloride
Reactant of Route 2
Methyl D-cysteinate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.